(6S,12aR)-Tadalafil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-4(9)1-8(2-5(10)11)3-6(12)13/h1-3H2,(H2,7,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTKDVCDBIDYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067191 | |
| Record name | N-(2-Acetamido)iminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | N-(2-Acetamido)iminodiacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26239-55-4 | |
| Record name | N-(2-Acetamido)iminodiacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26239-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Acetamido)iminodiacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026239554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Acetamido)Iminodiacetic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycine, N-(2-amino-2-oxoethyl)-N-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Acetamido)iminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-carbamoylmethyliminodi(acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-ACETAMIDO)IMINODIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C4R3O704E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to (6S,12aR)-Tadalafil: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6S,12aR)-Tadalafil, a stereoisomer of the well-known phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, is a crucial compound for research and development in the pharmaceutical industry. While the marketed drug, Cialis®, is the (6R,12aR)-enantiomer, understanding the properties and synthesis of its stereoisomers is paramount for quality control, impurity profiling, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound.
Chemical Structure and Identification
This compound is a tetracyclic compound with a complex stereochemistry that dictates its biological activity.
-
IUPAC Name: (2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione[1][2]
-
Molecular Formula: C₂₂H₁₉N₃O₄[1]
-
Canonical SMILES: CN1CC(=O)N2--INVALID-LINK--CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36[1]
-
InChI Key: WOXKDUGGOYFFRN-IERDGZPVSA-N[1]
Physicochemical Properties
The physicochemical properties of this compound are essential for its formulation, delivery, and pharmacokinetic profiling. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Weight | 389.41 g/mol | [1][2] |
| Melting Point | 287-289 °C | [3] |
| pKa | 16.68 ± 0.40 (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and DMSO. | [3] |
| LogP | 2.3 (XLogP3) | [1] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 1 | [3] |
Mechanism of Action: PDE5 Inhibition
This compound, like its active enantiomer, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[5] PDE5 is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in smooth muscle relaxation.
The signaling cascade begins with the release of nitric oxide, often triggered by nerve stimulation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. This vasodilation is the physiological basis for its therapeutic effects.
PDE5 terminates this signaling by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and enhanced smooth muscle relaxation.
Experimental Protocols
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the stereoisomers of tadalafil.
Methodology:
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD column.
-
Mobile Phase: A mixture of hexane and isopropyl alcohol (1:1, v/v).
-
Flow Rate: Isocratic elution at a constant flow rate.
-
Detection: UV detection at a wavelength of 220 nm.
-
Sample Preparation: Dissolve the tadalafil sample in the mobile phase to a known concentration.
-
Injection: Inject a defined volume of the sample onto the column.
-
Analysis: The different stereoisomers will elute at distinct retention times, allowing for their separation and quantification based on peak area.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Objective: To accurately quantify this compound in biological matrices.
Methodology:
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation (Protein Precipitation): a. To a 100 µL plasma sample, add an internal standard solution. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex the mixture and centrifuge. d. Transfer the supernatant for analysis.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for tadalafil and the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Experimental Workflow: Synthesis and Purification
The synthesis of tadalafil stereoisomers typically involves a multi-step process. A general workflow for the synthesis and subsequent purification is outlined below.
Conclusion
This technical guide provides essential information on the chemical structure, physicochemical properties, and mechanism of action of this compound. The provided experimental protocols and workflow diagram serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and development of tadalafil and related compounds. A thorough understanding of all stereoisomers is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Discovery and Synthesis of (6S,12aR)-Tadalafil: A Technical Overview
Introduction: Tadalafil, known chemically as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Marketed under trade names like Cialis and Adcirca, it is a cornerstone therapy for erectile dysfunction (ED) and has expanded its clinical applications to include pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH).[3][4][5] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic pathway of the active (6S,12aR) enantiomer of tadalafil.
Discovery and Development
The journey of tadalafil began through a collaboration between the biotechnology company ICOS Corporation and Glaxo Wellcome (now GlaxoSmithKline) in the early 1990s.[4] ICOS was investigating a compound library of PDE5 inhibitors, including a molecule designated IC351.[4] The therapeutic potential of PDE5 inhibitors for ED was concurrently being realized by Pfizer with their discovery of sildenafil.[4] Recognizing the potential of IC351 for treating ED, ICOS partnered with Eli Lilly and Company in 1998 to form a joint venture, Lilly ICOS, LLC, to further develop and commercialize the drug.[4]
This collaboration led to extensive clinical trials that highlighted tadalafil's unique, long-lasting efficacy of up to 36 hours, a characteristic that distinguished it from its competitors and led to the moniker "the weekend pill".[2][4] Tadalafil received its first approval for medical use in the United States in 2003 for the treatment of erectile dysfunction.[4] Subsequently, its therapeutic applications were expanded to include pulmonary arterial hypertension in 2009 and benign prostatic hyperplasia in 2011.[4]
Mechanism of Action: PDE5 Inhibition
Tadalafil's therapeutic effects are rooted in its selective inhibition of the PDE5 enzyme.[5][6] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, including the corpus cavernosum of the penis and the smooth muscle of the pulmonary vasculature.[5][6]
The physiological process of penile erection is initiated by the release of nitric oxide (NO) from nerve terminals and endothelial cells during sexual stimulation.[4][6] NO activates the enzyme guanylate cyclase, which in turn increases the intracellular concentration of cGMP.[6] Elevated cGMP levels lead to the relaxation of smooth muscle in the penile arteries and the corpus cavernosum, resulting in increased blood flow and an erection.[4][7]
By inhibiting PDE5, tadalafil prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects in the presence of sexual stimulation.[4][5][6] This mechanism also underlies its effectiveness in PAH, where it induces vasodilation in the pulmonary arteries, reducing pressure.[5][6]
Synthesis Pathway of (6S,12aR)-Tadalafil
The most common and stereoselective synthesis of tadalafil is centered around the Pictet-Spengler reaction. This multi-step process utilizes D-tryptophan methyl ester and piperonal as key starting materials to construct the core β-carboline structure with the desired cis-stereochemistry.[1][8]
The synthesis can be broadly divided into three main stages:
-
Pictet-Spengler Reaction: Condensation of D-tryptophan methyl ester with piperonal to form the key cis-tetrahydro-β-carboline intermediate.
-
Acylation: Chloroacetylation of the secondary amine in the β-carboline ring.
-
Cyclization: Reaction with methylamine to form the final piperazinedione ring structure of tadalafil.
Experimental Protocols
The following protocols are representative examples derived from the patent literature and provide a basis for the laboratory synthesis of tadalafil.
Step 1: Synthesis of cis-1-benzo[4][9]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester
This step involves the critical Pictet-Spengler reaction to establish the required stereochemistry.
-
Reagents: D-tryptophan methyl ester hydrochloride (100 g), piperonal (65 g), sulfolane (500 mL), dichloromethane (1000 mL).[1]
-
Procedure:
-
Suspend D-tryptophan methyl ester hydrochloride and piperonal in sulfolane in a reaction vessel at 25-30°C.[1]
-
Heat the reaction mixture to 80-85°C and stir for approximately 14 hours.[1]
-
Cool the mixture to 25-30°C.[1]
-
Add dichloromethane (500 mL) and stir the resulting mixture for 1 hour.[1]
-
Filter the solid product, wash with an additional portion of dichloromethane (500 mL), and dry under vacuum at 40-45°C to yield the desired cis-intermediate hydrochloride salt.[1] Using sulfolane as the solvent is advantageous as the desired cis-isomer precipitates out of the solution while the undesired trans-isomer remains dissolved.[1]
-
Step 2: Synthesis of cis-1-benzo[4][9]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester
-
Reagents: cis-intermediate from Step 1, chloroacetyl chloride, a suitable solvent like chloroform or THF.[9]
-
Procedure:
-
Dissolve the cis-intermediate from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution while stirring.
-
Allow the reaction to proceed at low temperature and then warm to room temperature until completion, monitored by TLC or HPLC.
-
Upon completion, the reaction is typically worked up by washing with an aqueous solution to remove unreacted reagents and byproducts.
-
The organic layer is dried and the solvent is evaporated to yield the chloroacetylated intermediate.
-
Step 3: Synthesis of (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione (Tadalafil)
This final step involves a nucleophilic substitution followed by an intramolecular cyclization.
-
Reagents: Chloroacetylated intermediate from Step 2 (30 g), methanol (450 mL), 40% aqueous methylamine (27 mL).[1]
-
Procedure:
-
Add the chloroacetylated intermediate to methanol in a reaction vessel.[1]
-
Heat the mixture to 35-40°C and add the aqueous methylamine solution.[1]
-
Stir the reaction mixture at an elevated temperature of 50-55°C for approximately 5 hours.[1]
-
Cool the mixture to 10-15°C and continue stirring for 30 minutes to facilitate precipitation.[1]
-
Filter the resulting solid product and dry to afford the final (6R,12aR)-Tadalafil.[1]
-
Quantitative Data
The efficiency of the synthesis is critical for industrial production. The following tables summarize key quantitative data related to the synthesis and properties of tadalafil.
Table 1: Synthesis Yields and Purity
| Step | Reaction | Solvent | Yield | Purity (by HPLC) | Reference |
| 3 | Cyclization of TDCl with Methylamine | n-Butanol | 75% | 100% | [10] |
| 3 | Cyclization of TDCl with Methylamine | Acetonitrile | 72% | 99.63% | [10][11] |
| 3 | Cyclization of TDCl with Methylamine | Toluene | 85.3% | 100% | [11] |
| 3 | Cyclization of TDCl with Methylamine | Dioxane | 90% | 99.93% | [10] |
| TDCl refers to the chloroacetylated intermediate. |
Table 2: Physicochemical and Pharmacokinetic Properties of Tadalafil
| Property | Value | Reference |
| IUPAC Name | (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [4] |
| Molecular Formula | C₂₂H₁₉N₃O₄ | [4] |
| Molar Mass | 389.411 g·mol⁻¹ | [4] |
| Melting Point | 287-289 °C | [12] |
| PDE5 Inhibition (IC₅₀) | 5 nM | [3][13] |
| Peak Plasma Conc. (Tₘₐₓ) | ~2 hours | [5][8] |
| Elimination Half-life | 17.5 hours (healthy adults) | [4][5][7] |
| Protein Binding | 94% | [4][7] |
| Metabolism | Hepatic (predominantly via CYP3A4) | [4][5][7] |
| Excretion | ~61% Feces, ~36% Urine | [4] |
Conclusion
The development of tadalafil represents a significant advancement in the treatment of erectile dysfunction and other conditions responsive to PDE5 inhibition. Its discovery was the result of targeted research into PDE5 inhibitors, and its unique pharmacokinetic profile has established it as a key therapeutic option. The synthesis of this compound is a well-refined process, with the stereoselective Pictet-Spengler reaction being the cornerstone for producing the biologically active cis-enantiomer. The methodologies outlined provide a robust framework for the efficient and high-purity production of this important pharmaceutical agent.
References
- 1. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]
- 2. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]
- 3. Tadalafil: 15 years' journey in male erectile dysfunction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tadalafil - Wikipedia [en.wikipedia.org]
- 5. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tadalafil | 171596-29-5 [chemicalbook.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. WO2006091975A1 - Process of synthesizing tadalafil - Google Patents [patents.google.com]
- 11. Process of synthesizing tadalafil - Eureka | Patsnap [eureka.patsnap.com]
- 12. Tadalafil, (6S,12aR)-|lookchem [lookchem.com]
- 13. researchgate.net [researchgate.net]
Mechanism of action of (6S,12aR)-Tadalafil as a PDE5 inhibitor
An In-depth Technical Guide on the Mechanism of Action of (6S,12aR)-Tadalafil as a PDE5 Inhibitor
Introduction
Tadalafil, with the specific stereoisomeric designation (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] It is clinically indicated for the management of erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH).[1][3] The therapeutic efficacy of Tadalafil is rooted in its ability to modulate the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, a critical regulator of smooth muscle tone and blood flow.[4][5] By competitively inhibiting the PDE5 enzyme, Tadalafil prevents the degradation of cGMP, leading to enhanced and prolonged smooth muscle relaxation and vasodilation in response to upstream physiological signals.[3][6]
The Nitric Oxide/cGMP Signaling Pathway in Smooth Muscle
The relaxation of smooth muscle, a fundamental process in vascular and penile physiology, is predominantly governed by the NO/cGMP signaling cascade.[7][8] This pathway serves as the primary target for Tadalafil's therapeutic action.
2.1 Pathway Activation and Signal Transduction Upon neural stimulation, such as that occurring during sexual arousal, non-adrenergic, non-cholinergic (NANC) neurons and endothelial cells release nitric oxide (NO).[4][9] NO, a diffusible gas, penetrates adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding event allosterically activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[5][10]
2.2 Downstream Effects of cGMP Elevated intracellular cGMP levels initiate a cascade of events leading to smooth muscle relaxation:
-
Activation of cGMP-dependent Protein Kinase (PKG): cGMP primarily exerts its effects by activating PKG.[11]
-
Phosphorylation of Target Proteins: Activated PKG phosphorylates several downstream protein targets. These phosphorylation events collectively contribute to a decrease in cytosolic free calcium (Ca²⁺) concentrations and a reduction in the sensitivity of the contractile apparatus to Ca²⁺.[8][11]
-
Physiological Outcome: The net result is the relaxation of smooth muscle cells, particularly within the corpus cavernosum of the penis and the pulmonary vasculature.[4][7] This relaxation allows for increased blood flow, leading to penile erection or a reduction in pulmonary arterial pressure.[9]
2.3 Signal Termination by PDE5 The NO/cGMP signal is terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides.[8] In penile and vascular smooth muscle, PDE5 is the predominant isoenzyme responsible for the specific hydrolysis of cGMP into the inactive metabolite 5'-GMP.[9][12] This enzymatic degradation returns the smooth muscle cell to its basal contractile state.
Tadalafil's Mechanism of Competitive Inhibition
This compound functions as a reversible and competitive inhibitor of the PDE5 enzyme. Its molecular structure mimics that of cGMP, allowing it to bind with high affinity to the catalytic site of PDE5.[6]
By occupying this active site, Tadalafil physically obstructs the binding of the natural substrate, cGMP.[10][13] This inhibition is not constant but is contingent upon the activation of the NO/sGC pathway; Tadalafil does not induce cGMP production but rather prevents its breakdown when it is produced.[6] The consequence of this enzymatic blockade is a localized accumulation of cGMP in tissues where PDE5 is expressed. The elevated and sustained cGMP levels amplify the downstream signaling through PKG, thereby enhancing the magnitude and duration of smooth muscle relaxation and vasodilation.[3][4]
References
- 1. chemignition.com [chemignition.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Sildenafil - Wikipedia [en.wikipedia.org]
- 7. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PDE5 Inhibitors: Types, How They Work, What They Cost [healthline.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stereoisomers of (6S,12aR)-Tadalafil and Their Biological Activity
This technical guide provides a comprehensive overview of the stereoisomers of Tadalafil, with a specific focus on their synthesis, biological activity, and the experimental protocols used for their evaluation. Tadalafil, commercially known as Cialis, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] The therapeutic efficacy of Tadalafil is intrinsically linked to its specific stereochemistry.
Tadalafil possesses two chiral centers at the 6 and 12a positions, giving rise to four possible stereoisomers: two cis isomers, (6R,12aR) and (6S,12aS), and two trans isomers, (6R,12aS) and (6S,12aR).[4] The marketed drug, Tadalafil, is the (6R,12aR)-diastereomer.[3][5][6][7] The spatial arrangement of the substituents at these chiral centers significantly influences the molecule's interaction with the active site of PDE5 and, consequently, its inhibitory activity.
Biological Activity and Stereochemistry
The biological activity of Tadalafil is highly dependent on its stereochemistry. The (6R,12aR) isomer is the most potent inhibitor of PDE5.[5] The other stereoisomers exhibit significantly lower or negligible activity. One study on tadalafil analogues with a piperazinedione structure reported the order of PDE5 inhibitory activity as 6R,12aS > 6R,12aR > 6S,12aS > 6S,12aR.[8] However, it is generally accepted that the cis-(6R,12aR) configuration is crucial for high-affinity binding to the PDE5 active site.[5] The (6S,12aS) diastereomer has been shown to lose key interactions with amino acid residues in the PDE5 binding pocket, such as Gln817, Val782, Ile665, and Met816.[5] The trans-isomers, including this compound, generally show a significant reduction in potency, with some studies indicating a 100-fold decrease in binding for (6R,12aS) analogues compared to their active counterparts.[9]
Mechanism of Action
Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] In the presence of nitric oxide (NO), which is released in response to sexual stimulation, guanylate cyclase is activated, leading to increased levels of cGMP. Elevated cGMP levels cause smooth muscle relaxation in the corpus cavernosum, resulting in increased blood flow and penile erection.[1] By inhibiting cGMP degradation, Tadalafil prolongs the action of cGMP and enhances erectile function.[1]
Quantitative Data on PDE Inhibition
The following table summarizes the available quantitative data on the inhibitory activity of Tadalafil stereoisomers against various phosphodiesterase enzymes. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Stereoisomer | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) |
| (6R,12aR)-Tadalafil | 1.8 - 5.77[5][9][10][11] | 5100[10] | Known to inhibit[12] |
| This compound | Data not available | Data not available | Data not available |
| (6R,12aS)-Tadalafil | Significantly reduced activity[4][9][13] | Data not available | Data not available |
| (6S,12aS)-Tadalafil | Inactive[11] | Data not available | Data not available |
Experimental Protocols
The synthesis and evaluation of Tadalafil stereoisomers involve a series of well-defined chemical and biological procedures.
Synthesis of Tadalafil Stereoisomers
The synthesis of Tadalafil and its stereoisomers typically commences with either L- or D-tryptophan, depending on the desired final stereochemistry.[14][15][16] A key step in the synthesis is the Pictet-Spengler reaction, which forms the tetrahydro-β-carboline core of the molecule.[14][15] The stereochemical outcome of this reaction can be controlled to some extent by the reaction conditions. Subsequent steps involve the formation of the piperazinedione ring.
Base- or acid-catalyzed epimerization can be employed to interconvert between different stereoisomers.[9][16] For instance, the C-3 position of a (1S,3S)-1,2,3-trisubstituted-tetrahydro-β-carboline can be epimerized under basic conditions.[16]
Separation and Characterization
The separation of the different stereoisomers is typically achieved using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). The polarity of the isomers can differ, allowing for their separation. For example, cis-isomers of 1,3-disubstituted tetrahydro-β-carbolines are generally less polar than their trans-counterparts.[8][14] The separated isomers are then characterized using various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of the specific optical rotation.
In Vitro Inhibition Assays
The inhibitory activity of the Tadalafil stereoisomers against different PDE enzymes is determined using in vitro assays. A common method is the Transcreener® AMP²/GMP² fluorescence polarization assay.[9] This assay quantitatively measures the amount of GMP produced by the PDE-catalyzed hydrolysis of cGMP. The ability of a compound to inhibit this reaction is determined by measuring the displacement of a fluorescent tracer from a GMP-specific antibody, which results in a change in fluorescence polarization.[9] The assay is typically performed with serial dilutions of the test compound to determine the IC50 value.
Conclusion
The stereochemistry of Tadalafil is a critical determinant of its biological activity. The (6R,12aR) stereoisomer is a highly potent and selective inhibitor of PDE5, while the other stereoisomers, including this compound, exhibit significantly reduced or no activity. This underscores the importance of stereoselective synthesis and purification in the development of Tadalafil and related pharmaceutical compounds. The detailed understanding of the structure-activity relationship of Tadalafil's stereoisomers provides valuable insights for the design of new and improved PDE5 inhibitors.
References
- 1. Buy Tadalafil, (6R,12aS)- | 171596-27-3 | >98% [smolecule.com]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tadalafil [drugfuture.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Synthesis, molecular modeling and biological evaluation of novel tadalafil analogues as phosphodiesterase 5 and colon tumor cell growth inhibitors, new stereochemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - The Molecular Basis for the Selectivity of Tadalafil toward Phosphodiesterase 5 and 6: A Modeling Study - Journal of Chemical Information and Modeling - Figshare [figshare.com]
- 11. biocompare.com [biocompare.com]
- 12. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The identification of (-)-trans-tadalafil, tadalafil, and sildenafil in counterfeit Cialis and the optical purity of tadalafil stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caod.oriprobe.com [caod.oriprobe.com]
- 16. researchgate.net [researchgate.net]
(6S,12aR)-Tadalafil: A Technical Overview of Preclinical Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available in-vivo pharmacokinetic and metabolism data for the (6S,12aR)-Tadalafil stereoisomer is limited. This guide provides a comprehensive overview of the well-studied (6R,12aR)-Tadalafil, the active pharmaceutical ingredient in Cialis®, to serve as a foundational reference. Detailed experimental protocols are provided to guide the design of studies for the preclinical characterization of this compound.
Introduction
Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is clinically approved for the treatment of erectile dysfunction and pulmonary arterial hypertension. The commercial product, Cialis®, contains the (6R,12aR) stereoisomer. The this compound, also known as Tadalafil EP Impurity C, is a known related substance.[1][2][3][4] Understanding the pharmacokinetic and metabolic profile of this specific stereoisomer is crucial for a comprehensive safety and efficacy assessment. While specific data for the (6S,12aR) isomer is scarce, this document outlines the established knowledge for the active (6R,12aR) isomer and provides detailed methodologies for preclinical evaluation.
Pharmacokinetics of (6R,12aR)-Tadalafil in Preclinical Models
Pharmacokinetic studies in preclinical species are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following tables summarize key pharmacokinetic parameters for the active (6R,12aR)-Tadalafil in rats and dogs.
Table 1: Pharmacokinetic Parameters of (6R,12aR)-Tadalafil in Rats
| Parameter | Value | Reference |
| Dose (Oral) | 1 mg/kg | [5] |
| Cmax | Varies (influenced by factors like hyperlipidemia) | [5] |
| Tmax | ~1-2 hours | [5] |
| AUC (0-inf) | Varies (significantly increased in hyperlipidemic rats) | [5] |
| Clearance (CL/F) | Varies (decreased in hyperlipidemic rats) | [5] |
| Volume of Distribution (Vd/F) | Varies (decreased in hyperlipidemic rats) | [5] |
| Protein Binding | ~92% | [5] |
Table 2: Pharmacokinetic Parameters of (6R,12aR)-Tadalafil in Dogs
| Parameter | Value | Reference |
| Dose (Oral) | 10 mg/kg | [6] |
| Tmax | ~6 hours | [6] |
| Protein Binding | ~87% | [6] |
Metabolism of (6R,12aR)-Tadalafil
The metabolism of (6R,12aR)-Tadalafil is primarily hepatic and mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform involved.[6][7][8] The main metabolic pathways include:
-
Hydroxylation: Formation of a catechol metabolite.
-
Methylation: The catechol metabolite is subsequently methylated.
-
Glucuronidation: The methylated catechol undergoes glucuronidation to form the major circulating metabolite, methylcatechol glucuronide.
These metabolites are considered to be pharmacologically inactive.[8] Excretion occurs predominantly through the feces (approximately 61%) and to a lesser extent in the urine (approximately 36%) as metabolites.[6][9]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound like this compound following oral administration to rats.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., Polyethylene glycol 400:water = 1:1)
-
Sprague-Dawley rats (male, specific weight range, e.g., 250-300g)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of this compound (e.g., 1 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein, or via cannulation) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[10][11][12][13]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.[14][15]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.
In Vivo Pharmacokinetic Study Workflow
In Vitro Metabolism Study using Liver Microsomes
This protocol describes a common method to assess the metabolic stability of a compound using liver microsomes from a preclinical species.
Objective: To determine the in vitro metabolic stability (half-life, intrinsic clearance) of this compound in rat liver microsomes.
Materials:
-
This compound
-
Rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Incubator/water bath (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Add this compound to the pre-warmed mixture to initiate the metabolic reaction. The final substrate concentration is typically around 1 µM.
-
Time Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of this compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life and intrinsic clearance.[16][17][18][19][20]
In Vitro Metabolic Stability Workflow
Putative Metabolic Pathway of this compound
Based on the known metabolism of the (6R,12aR) isomer, a putative metabolic pathway for this compound is proposed below. It is anticipated that this isomer would undergo similar biotransformations.
Putative Metabolic Pathway
Conclusion
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. Tadalafil EP Impurity C | 171596-28-4 [chemicea.com]
- 3. veeprho.com [veeprho.com]
- 4. Tadalafil, (6S,12aR)- | C22H19N3O4 | CID 9865139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of experimental hyperlipidemia on the pharmacokinetics of tadalafil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 11. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 12. cea.unizar.es [cea.unizar.es]
- 13. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 14. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 19. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 20. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on (6S,12aR)-Tadalafil: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tadalafil, commercially known as Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension. The approved drug molecule is the (6R,12aR)-enantiomer. Tadalafil possesses two chiral centers, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). While the pharmacological activity of (6R,12aR)-Tadalafil is well-documented, its stereoisomers, including (6S,12aR)-Tadalafil, are less extensively studied and are often considered as impurities in the synthesis of the active pharmaceutical ingredient.
This technical guide provides a comprehensive overview of the available in vitro and in vivo data for the this compound stereoisomer. It is intended to serve as a resource for researchers and professionals in drug development interested in the stereoisomer's synthesis, biological activity, and potential pharmacological relevance.
Physicochemical Properties
The chemical structure of this compound is presented below.
(6S,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
| Property | Value |
| Molecular Formula | C₂₂H₁₉N₃O₄ |
| Molecular Weight | 389.40 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | 287-289 °C |
| Solubility | Slightly soluble in Chloroform and DMSO |
Synthesis and Purification
The synthesis of specific tadalafil stereoisomers typically starts from the corresponding chiral tryptophan methyl ester. For this compound, L-tryptophan methyl ester is a logical starting material.
Synthetic Pathway
A plausible synthetic route for this compound can be adapted from established methods for tadalafil synthesis, such as the Pictet-Spengler reaction. A general scheme is outlined below.
Caption: General synthetic pathway for this compound.
Experimental Protocol: Synthesis of Tadalafil Isomers
A method for preparing tadalafil isomers involves the racemization of tadalafil. This process can be adapted to generate a mixture of isomers from which this compound can be isolated.
Materials:
-
Tadalafil
-
Aprotic strong polar solvent (e.g., Dimethylformamide - DMF)
-
Organic base (e.g., 4-Dimethylaminopyridine - DMAP)
-
Acetone
Procedure:
-
Dissolve Tadalafil (0.01 mol) in 40 mL of DMF and stir for 10 minutes.
-
Add DMAP (0.01 mol) to the solution.
-
Heat the reaction mixture to 80°C and maintain for 6 hours.
-
Cool the mixture to room temperature and allow it to crystallize for 1 hour.
-
Filter the resulting solid, wash with acetone, and dry under vacuum to obtain a mixture of tadalafil isomers.
Purification by Chiral High-Performance Liquid Chromatography (HPLC)
The individual stereoisomers of tadalafil can be separated and purified using chiral HPLC.
Chromatographic Conditions:
-
Column: Chiralpak AD
-
Mobile Phase: Hexane-isopropyl alcohol (1:1, v/v)
-
Flow Rate: 0.75 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
Sample Preparation:
-
Prepare a stock solution of the synthesized tadalafil isomer mixture in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
Quantitation Limits: The limits of quantitation for the four stereoisomers using this method have been reported as follows[1]:
-
(6R, 12aS): 0.60 ng
-
(6R, 12aR): 0.90 ng
-
(6S, 12aS): 1.20 ng
-
(6S, 12aR): 1.80 ng
In Vitro Studies
PDE5 Inhibitory Activity
There is conflicting information regarding the PDE5 inhibitory activity of this compound.
-
High Potency Reported: Some commercial suppliers list this compound as a highly potent PDE5 inhibitor with an IC₅₀ value of 5 nM. This would make it equipotent to the active (6R,12aR)-enantiomer.
-
Low to No Activity Suggested: In contrast, other studies on tadalafil's stereoisomers suggest that only the (6R,12aR) and the (-)-trans-(6R,12aS) isomers exhibit significant PDE5 inhibitory activity. This would imply that this compound has low or no activity against PDE5.
This discrepancy highlights the need for further independent experimental verification of the PDE5 inhibitory potency of purified this compound.
Table 1: Reported PDE5 IC₅₀ Values for Tadalafil Stereoisomers
| Stereoisomer | Reported PDE5 IC₅₀ | Source |
| (6R,12aR)-Tadalafil | 5 nM | [2] |
| This compound | 5 nM | Commercial Supplier Data |
| (-)-trans-(6R,12aS)-Tadalafil | Some inhibitory activity | [3][4] |
Experimental Protocol: In Vitro PDE5 Inhibition Assay
A standard method to determine the PDE5 inhibitory activity of a compound involves a fluorescence polarization-based assay.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescein-labeled cGMP (tracer)
-
GMP-specific antibody
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, PDE5 enzyme, and the test compound dilution (or DMSO for control).
-
Initiate the reaction by adding cGMP.
-
Incubate the plate to allow the enzyme to hydrolyze cGMP to GMP.
-
Stop the reaction and add the fluorescein-labeled cGMP and the GMP-specific antibody.
-
Incubate to allow for binding.
-
Measure fluorescence polarization. The degree of polarization is inversely proportional to the amount of GMP produced, and thus to the PDE5 activity.
-
Calculate the IC₅₀ value from the dose-response curve.
Caption: Workflow for a PDE5 inhibition fluorescence polarization assay.
In Vivo Studies
There is currently a lack of publicly available in vivo studies specifically investigating the pharmacological effects of this compound. The vast majority of animal and human studies have been conducted on the approved (6R,12aR)-Tadalafil.
To evaluate the potential in vivo activity of this compound, established animal models for erectile dysfunction could be utilized.
Animal Models for Erectile Dysfunction
Rat Model of Cavernous Nerve Injury: This model is widely used to study erectile dysfunction resulting from nerve damage, often associated with prostate surgery.
Experimental Protocol:
-
Anesthetize male rats.
-
Expose the cavernous nerve through a surgical incision.
-
Induce injury to the nerve (e.g., crushing or transection).
-
Administer the test compound (this compound) or vehicle control.
-
After a recovery period, assess erectile function by measuring the intracavernosal pressure (ICP) response to electrical stimulation of the cavernous nerve.
-
Compare the ICP in the treated group to the control group.
Caption: General workflow for an in vivo study of erectile function.
Signaling Pathway
The established mechanism of action for PDE5 inhibitors like tadalafil involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. If this compound possesses PDE5 inhibitory activity, it would act on this pathway.
Caption: The NO/cGMP signaling pathway and the site of action for PDE5 inhibitors.
Conclusion and Future Directions
The available data on this compound is limited and presents a conflicting picture of its primary pharmacological activity. While one source suggests high potency as a PDE5 inhibitor, other literature implies it may be inactive. There is a clear need for definitive in vitro studies using purified this compound to resolve this discrepancy.
Should significant PDE5 inhibitory activity be confirmed, subsequent in vivo studies in established animal models would be warranted to explore its potential therapeutic effects and compare its efficacy and safety profile to the approved (6R,12aR)-enantiomer. The synthesis and purification protocols outlined in this guide provide a framework for obtaining the necessary quantities of this stereoisomer for further investigation.
This technical guide serves as a starting point for researchers interested in the lesser-known stereoisomers of tadalafil, highlighting the current knowledge gaps and providing a roadmap for future research in this area.
References
(6S,12aR)-Tadalafil: A Technical Guide for the Investigation of cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of (6S,12aR)-Tadalafil as a potent and selective research tool for the elucidation of cyclic guanosine monophosphate (cGMP) signaling pathways. Tadalafil, a highly specific inhibitor of phosphodiesterase type 5 (PDE5), offers a powerful means to modulate intracellular cGMP concentrations, thereby enabling detailed investigation of its downstream physiological and pathophysiological effects.
Introduction to this compound and the cGMP Signaling Pathway
This compound is a carboline-based compound that selectively inhibits the cGMP-specific PDE5 enzyme.[1] In numerous cellular systems, the nitric oxide (NO) signaling cascade is a primary activator of cGMP production. NO, produced by nitric oxide synthase (NOS), diffuses into target cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The intracellular concentration of cGMP is tightly regulated by phosphodiesterases, which hydrolyze the cyclic nucleotide to its inactive form, 5'-GMP.
By inhibiting PDE5, tadalafil prevents the degradation of cGMP, leading to its accumulation and the subsequent activation of downstream effectors, most notably cGMP-dependent protein kinase (PKG).[2] This signaling cascade plays a crucial role in a wide array of physiological processes, including smooth muscle relaxation, vasodilation, and neurotransmission. The high selectivity of tadalafil for PDE5 makes it an invaluable tool for isolating and studying the specific roles of this enzyme and the cGMP pathway in various biological contexts.
Data Presentation: Quantitative Profile of this compound
The utility of tadalafil as a research tool is underscored by its high affinity and selectivity for PDE5 over other PDE isoforms. The following tables summarize key quantitative data for tadalafil, facilitating experimental design and interpretation.
Table 1: In Vitro Potency of Tadalafil against Human PDE Isoforms
| PDE Isoform | IC50 (nM) | Selectivity vs. PDE5 |
| PDE1 | >10,000 | >10,000-fold |
| PDE2 | >10,000 | >10,000-fold |
| PDE3 | >10,000 | >10,000-fold |
| PDE4 | >10,000 | >10,000-fold |
| PDE5 | ~1-5 | - |
| PDE6 | ~5,100 | ~700-1020-fold[3][4] |
| PDE7 | >10,000 | >10,000-fold |
| PDE8 | >9,000 | >9,000-fold |
| PDE9 | >9,000 | >9,000-fold |
| PDE10 | >9,000 | >9,000-fold |
| PDE11A1 | ~70 | ~14-fold[3] |
| PDE11A4 | ~200 | ~40-fold[3] |
IC50 values represent the concentration of tadalafil required to inhibit 50% of the enzyme's activity in vitro. Data compiled from multiple sources.[1][3][4][5]
Table 2: Pharmacokinetic Properties of Tadalafil (Human)
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~2 hours |
| Plasma Protein Binding | 94% |
| Mean Terminal Half-life (t1/2) | ~17.5 hours |
| Metabolism | Primarily by CYP3A4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the effective use of tadalafil for studying cGMP signaling.
Measurement of Intracellular cGMP Levels using ELISA
This protocol describes the quantification of cGMP in cultured cells following treatment with tadalafil and a cGMP-elevating agent (e.g., a nitric oxide donor).
Materials:
-
Cell culture plates and appropriate growth medium
-
This compound
-
Nitric oxide donor (e.g., Sodium Nitroprusside, SNP)
-
0.1 M HCl
-
Cell scraper
-
Centrifuge
-
Commercially available cGMP ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Pre-treat cells with varying concentrations of tadalafil for a specified duration (e.g., 30 minutes).
-
Stimulate cGMP production by adding a nitric oxide donor (e.g., SNP) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Extraction:
-
Aspirate the cell culture medium.
-
Add 1 ml of 0.1 M HCl for every 35 cm² of surface area.
-
Incubate at room temperature for 20 minutes.
-
Scrape the cells from the surface and create a homogenous suspension by pipetting.
-
Centrifuge the lysate at 1,000 x g for 10 minutes to pellet cellular debris.
-
Collect the supernatant, which contains the cGMP.
-
-
cGMP Quantification:
-
Follow the instructions provided with the commercial cGMP ELISA kit. This typically involves:
-
Preparing a standard curve using the provided cGMP standards.
-
Adding samples (cell lysates) and standards to the antibody-coated microplate.
-
Adding a cGMP-HRP conjugate and incubating.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.
-
PDE5 Activity Assay using Fluorescence Polarization
This protocol outlines a method to measure the enzymatic activity of PDE5 and its inhibition by tadalafil using a fluorescence polarization-based assay.
Materials:
-
Recombinant human PDE5 enzyme
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Fluorescein-labeled cGMP substrate (FAM-cGMP)
-
Phosphate-binding agent
-
This compound
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of tadalafil in the assay buffer.
-
Dilute the recombinant PDE5 enzyme to the desired concentration in the assay buffer.
-
Prepare the FAM-cGMP substrate and phosphate-binding agent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add the diluted tadalafil solutions to the wells of the 384-well plate.
-
Add the diluted PDE5 enzyme to the wells containing tadalafil and to positive control wells (no inhibitor).
-
Add assay buffer to negative control wells (no enzyme).
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the product by adding the phosphate-binding agent.
-
Incubate for a further 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
The hydrolysis of FAM-cGMP by PDE5 results in a product that, in the presence of the binding agent, causes a change in fluorescence polarization.
-
Calculate the percent inhibition of PDE5 activity for each tadalafil concentration relative to the positive and negative controls.
-
Determine the IC50 value of tadalafil by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Assessment of Smooth Muscle Relaxation using an Organ Bath
This protocol describes the use of an isolated organ bath to measure the relaxant effects of tadalafil on pre-contracted smooth muscle tissue strips.
Materials:
-
Isolated organ bath system with force-displacement transducers
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C
-
Smooth muscle tissue (e.g., aortic rings, corpus cavernosum strips)
-
Contractile agonist (e.g., phenylephrine, KCl)
-
This compound
-
Data acquisition system
Procedure:
-
Tissue Preparation and Mounting:
-
Dissect the desired smooth muscle tissue and cut it into strips or rings of appropriate size.
-
Mount the tissue strips in the organ bath chambers filled with aerated PSS at 37°C.
-
Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing with fresh PSS.
-
Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[6]
-
Wash the tissue thoroughly to return to baseline tension.
-
-
Experimental Protocol:
-
Induce a submaximal, stable contraction using a contractile agonist (e.g., phenylephrine).
-
Once a stable plateau of contraction is achieved, add cumulative concentrations of tadalafil to the organ bath.
-
Record the changes in isometric tension after each addition of tadalafil, allowing the tissue to reach a new steady state.
-
-
Data Analysis:
-
Express the relaxation induced by tadalafil as a percentage of the pre-contraction induced by the agonist.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the log of the tadalafil concentration.
-
Calculate the EC50 value (the concentration of tadalafil that produces 50% of the maximal relaxation).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of tadalafil in cGMP signaling research.
Caption: The Nitric Oxide-cGMP signaling pathway.
References
- 1. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 2. Phosphodiesterase inhibition with tadalafil provides longer and sustained protection of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 5A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Tadalafil and its Analogues: A Technical Guide to Discovery, Mechanism, and Development
Executive Summary: This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. It details the historical context of its development, its intricate molecular mechanism, pharmacokinetic profile, and selectivity. Furthermore, this guide explores the synthesis and structure-activity relationships of tadalafil analogues. Key experimental methodologies are described in detail, and quantitative data from preclinical and clinical studies are presented in structured tables for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding for researchers, scientists, and drug development professionals.
Discovery and Development
The journey of tadalafil began with the biotechnology company ICOS Corporation, which started investigating a phosphodiesterase type 5 (PDE5) inhibitor, compound IC351, in 1993.[1] Following the discovery that sildenafil, another PDE5 inhibitor, caused penile erections as a side effect in angina pectoris trials in 1994, the potential of IC351 for treating erectile dysfunction (ED) was recognized.[1][2] ICOS patented IC351 in 1994 and initiated Phase I clinical trials in 1995.[1]
In 1998, ICOS formed a joint venture with Eli Lilly and Company, creating Lilly ICOS, LLC, to further develop and commercialize the compound, now known by the generic name tadalafil.[2] Clinical trials demonstrated that tadalafil was effective for up to 36 hours, a significantly longer duration of action than sildenafil.[1][2] This extended half-life became a key distinguishing feature.[2] Tadalafil was first approved for use in Europe in late 2002 and received FDA approval in the United States on November 21, 2003, for the treatment of ED.[1] Subsequently, its indications were expanded to include pulmonary arterial hypertension (PAH) in 2009 and benign prostatic hyperplasia (BPH).[2][3]
References
(6S,12aR)-Tadalafil solubility and stability in laboratory solvents
An In-Depth Technical Guide to the Solubility and Stability of (6S,12aR)-Tadalafil in Laboratory Solvents
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] Its chemical name is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[1] A thorough understanding of its solubility and stability in common laboratory solvents is critical for the development of analytical methods, formulation studies, and quality control procedures. This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and a visual representation of a typical analytical workflow.
Solubility of this compound
Tadalafil is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating low solubility and low permeability.[2] It is reported to be practically insoluble in water.[2][3] The solubility of Tadalafil increases with temperature in the solvents investigated.[3][4] Quantitative solubility data has been determined in various pure solvents and solvent systems using the shake-flask method followed by HPLC analysis.
Quantitative Solubility Data
The following table summarizes the mole fraction solubility of Tadalafil in several pure solvents at different temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10⁻⁴) | Reference |
| Water | 298.15 | 0.00574 | [3][4] |
| Ethanol | 298.15 | 1.77 | [3][4] |
| Propylene Glycol (PG) | 298.15 | 4.10 | [3][4] |
| Polyethylene Glycol-400 (PEG-400) | 298.15 | 186.0 | [3][4] |
| Transcutol® | 298.15 | 87.6 | [3][4] |
Note: Solubility in water is extremely low, reported as approximately 2 µg/mL.[2] The solubility remains below 1 µg/mL across various pH conditions.[2][5]
Experimental Protocol: Solubility Determination via Shake-Flask Method
This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of Tadalafil in a selected solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected laboratory solvent (e.g., Methanol, Ethanol, Water)
-
Glass vials with screw caps
-
Shaking incubator or water bath with orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.2 or 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of Tadalafil powder to a series of glass vials.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solids settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot from the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration of Tadalafil.[2][5] The analysis is often performed at a wavelength of 284 nm or 285 nm.[7][8][9]
Stability of this compound
Stability studies are essential to understand how drug quality varies over time under the influence of environmental factors. Forced degradation studies, as prescribed by the International Council for Harmonisation (ICH) guidelines, are used to identify potential degradation products and establish the intrinsic stability of a drug molecule.
Summary of Stability under Stress Conditions
Tadalafil demonstrates varying stability under different stress conditions. It is notably susceptible to hydrolysis under both acidic and basic conditions and to oxidation.[10][11][12] However, it shows considerable stability against thermal and photolytic stress.[1][12]
| Stress Condition | Reagent/Condition | Observation | Degradation Products | Reference |
| Acid Hydrolysis | 1 N HCl, refluxed at 60-65°C | Significant degradation observed. | A novel degradation product, [(R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][6][13]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione)], was identified.[1][12] | [1][10][12][14] |
| Base Hydrolysis | 1 N NaOH, refluxed at 60-65°C | Susceptible to degradation. | Degradation occurs, but specific products are not consistently detailed across sources. | [1][10][14] |
| Oxidative Stress | 3-30% H₂O₂ | Degradation observed. | Degradation occurs in the presence of hydrogen peroxide.[12][15] | [9][12][15] |
| Thermal Degradation | 120°C for 48 hours | Stable; no significant degradation. | No degradation products were found. | [1][12] |
| Photolytic Degradation | UV light (254 nm & 366 nm) for 48 hours | Stable; no significant degradation. | No degradation products were found. | [1][12][16] |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on Tadalafil based on ICH guidelines.
Objective: To investigate the intrinsic stability of Tadalafil under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
Tadalafil bulk drug
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, reflux apparatus, hot air oven, UV chamber
-
Stability-indicating HPLC system with a UV or DAD detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Tadalafil in a suitable solvent like methanol.
-
Acid Degradation:
-
Mix the Tadalafil stock solution with 1 N HCl.[14]
-
Reflux the mixture at a specified temperature (e.g., 65°C) for a set duration (e.g., 15 minutes).[14]
-
Cool the solution, neutralize it with an equivalent amount of 1 N NaOH, and dilute to the final concentration with a diluent (e.g., water:methanol).[14]
-
-
Base Degradation:
-
Oxidative Degradation:
-
Treat the Tadalafil stock solution with a solution of H₂O₂ (e.g., 30% v/v).[9]
-
Keep the solution at room temperature or a slightly elevated temperature for a specified time.
-
Dilute to the final concentration for analysis.
-
-
Thermal Degradation:
-
Expose the solid Tadalafil powder to dry heat in a hot air oven (e.g., 120°C for 48 hours).[1]
-
After exposure, dissolve the sample in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solid Tadalafil powder to UV light (e.g., 254 nm and 366 nm) in a UV chamber for a specified duration (e.g., 48 hours).[1]
-
Dissolve the sample and dilute for analysis.
-
-
Analysis:
-
Inject all stressed samples, along with an unstressed control sample, into a validated stability-indicating HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Tadalafil peak. The method must demonstrate specificity by resolving the Tadalafil peak from all degradation product peaks.[16]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of Tadalafil's solubility and stability.
References
- 1. asianpubs.org [asianpubs.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement and Correlation of Tadalafil Solubility in Five Pure Solvents at (298.15 to 333.15) K | Faculty of Pharmacy [aun.edu.eg]
- 5. Tadalafil solubility via shake flask using validated HPLC method. [wisdomlib.org]
- 6. Enhanced Dissolution Rate of Tadalafil Nanoparticles Prepared by Sonoprecipitation Technique: Optimization and Physicochemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Evaluation of Tadalafil Nanosuspensions and Their PEG Solid Dispersion Matrices for Enhancing Its Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpsronline.com [wjpsronline.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tsijournals.com [tsijournals.com]
- 16. scielo.br [scielo.br]
The Diastereospecificity of Tadalafil: A Technical Guide to its Potent and Selective Inhibition of PDE5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of stereochemistry in the pharmacological activity of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The specific three-dimensional arrangement of its atoms is paramount to its high affinity and inhibitory action on PDE5, a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This document provides a comprehensive overview of the diastereospecificity of tadalafil, including quantitative data on the inhibitory activity of its stereoisomers, detailed experimental protocols for their separation and analysis, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Tadalafil and its Stereochemistry
Tadalafil is a widely prescribed medication for erectile dysfunction and pulmonary arterial hypertension. Its therapeutic efficacy stems from its ability to inhibit PDE5, thereby preventing the degradation of cGMP and promoting smooth muscle relaxation and vasodilation. The molecular structure of tadalafil features two chiral centers, at the 6R and 12aR positions, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The spatial orientation of the substituents at these centers dictates the molecule's ability to bind to the active site of the PDE5 enzyme. It is the cis-(6R,12aR) enantiomer that is the active pharmaceutical ingredient. Research has demonstrated a high degree of diastereospecificity for PDE5 inhibition, with the (6R,12aR) isomer exhibiting the most potent activity by a significant margin.
The NO/cGMP/PDE5 Signaling Pathway
The physiological process of smooth muscle relaxation is primarily regulated by the NO/cGMP signaling pathway. Nitric oxide, released in response to various stimuli, activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a cascade of events that culminates in reduced intracellular calcium concentrations and smooth muscle relaxation. PDE5 acts as a negative regulator of this pathway by hydrolyzing cGMP to the inactive GMP. Tadalafil's mechanism of action is the competitive inhibition of this hydrolysis, leading to sustained high levels of cGMP and prolonged smooth muscle relaxation.
Quantitative Analysis of Diastereospecific PDE5 Inhibition
| Stereoisomer | Configuration | PDE5 IC50 (nM) | Relative Potency |
| Tadalafil | (6R,12aR) | ~5 [1] | Highest |
| cis-Tadalafil (likely (6R,12aS) or (6S,12aR)) | cis | 90[2] | Lower |
| epi-15 | (6R,12aS) | ~500 (100-fold less potent than tadalafil)[3] | Significantly Lower |
| (-)-trans-Tadalafil | trans | Some inhibitory activity reported[4] | Lower |
| (6S,12aS) | cis | Data not consistently reported | Likely low |
| (6S,12aR) | trans | Data not consistently reported | Likely low |
Note: The term "cis-Tadalafil" in some commercial sources can be ambiguous. The significant difference in reported IC50 values highlights the critical importance of precise stereochemical identification and testing under consistent experimental conditions. The 100-fold decrease in potency for the (6R,12aS) isomer underscores the high diastereospecificity of the interaction with PDE5.[3]
Experimental Protocols
Chiral Separation of Tadalafil Diastereomers by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the separation and quantification of the four tadalafil stereoisomers. The following protocol is based on established methods for their chiral separation.[5][6]
Methodology:
-
Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD column.
-
Mobile Phase: A mixture of hexane and isopropyl alcohol in a 1:1 (v/v) ratio.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample containing the tadalafil isomers in the mobile phase to a suitable concentration.
Procedure:
-
Equilibrate the Chiralpak AD column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Elute the isomers isocratically with the mobile phase.
-
Monitor the eluent at 220 nm.
-
Identify the peaks corresponding to each diastereomer based on their retention times (retention order may vary based on the specific column and conditions).
-
Quantify the amount of each isomer by integrating the peak areas.
PDE5 Inhibition Assay
The following is a generalized protocol for determining the IC50 values of tadalafil stereoisomers for PDE5 inhibition. This assay measures the amount of cGMP that is not hydrolyzed by PDE5 in the presence of the inhibitor.
Materials:
-
Recombinant human PDE5 enzyme.
-
cGMP (substrate).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Tadalafil stereoisomers (dissolved in DMSO).
-
Detection reagents (e.g., cGMP ELISA kit or a luminescence-based assay kit).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of each tadalafil stereoisomer in the assay buffer.
-
In a microplate, add the assay buffer, the PDE5 enzyme, and the different concentrations of the tadalafil isomer or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of cGMP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cGMP hydrolysis.
-
Terminate the reaction by adding a stop solution (e.g., EDTA or by heat inactivation).
-
Quantify the amount of remaining cGMP in each well using a suitable detection method.
-
Plot the percentage of PDE5 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of PDE5 activity, by fitting the data to a dose-response curve.
Conclusion
The diastereospecificity of tadalafil is a clear and compelling example of the importance of stereochemistry in drug design and function. The high potency and selectivity of the (6R,12aR)-isomer for PDE5 are directly attributable to its specific three-dimensional structure, which allows for optimal binding to the enzyme's active site. Understanding this stereochemical relationship is crucial for researchers in the fields of medicinal chemistry and pharmacology, as it provides a foundation for the development of new, even more potent and selective PDE5 inhibitors. The experimental protocols outlined in this guide provide a framework for the accurate separation and functional characterization of tadalafil's stereoisomers, enabling further research into their distinct pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. cis-Tadalafil | cis-IC-351 | PDE5 inhibitor | TargetMol [targetmol.com]
- 3. On the Viability of Tadalafil-Based 18F-Radiotracers for In Vivo Phosphodiesterase 5 (PDE5) PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Methodological & Application
Analytical Methods for the Quantification of (6S,12aR)-Tadalafil in Biological Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (6S,12aR)-Tadalafil in biological samples. The methodologies outlined are based on validated analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These methods are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction to Tadalafil Analysis
Tadalafil, marketed as Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Accurate and precise quantification of tadalafil in biological matrices such as plasma and blood is essential for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and meeting regulatory requirements for drug development. Several chromatographic methods have been developed for this purpose, with LC-MS/MS being the most prevalent due to its high sensitivity and selectivity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various validated analytical methods for tadalafil quantification in human plasma.
Table 1: LC-MS/MS Methods Quantitative Data
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Linearity Range (ng/mL) | 5 - 1,000 | 22.2 - 1111.3 | 0.50 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 22.2 | 0.50 |
| Intra-day Precision (%RSD) | ≤ 8.4% | Not Specified | ≤ 3.7% |
| Inter-day Precision (%RSD) | ≤ 8.4% | Not Specified | ≤ 3.7% |
| Accuracy (%RE) | < -3.2% | Not Specified | 97.8% to 104.1% |
| Extraction Recovery (%) | 90.38 - 97.32 | Not Specified | 98.95 - 100.61 |
| Internal Standard (IS) | Sildenafil | Losartan | Tadalafil-d3 |
Table 2: HPLC-UV Methods Quantitative Data
| Parameter | Method 1[4] | Method 2[5] | Method 3[6] |
| Linearity Range (µg/mL) | 0.4 - 6.4 | 30 - 70 | 0.005 - 0.6 |
| Limit of Quantification (LOQ) (µg/mL) | 0.69 | Not Specified | Not Specified |
| Precision (%RSD) | 0.06 - 2.50 | < 2% | Not Specified |
| Recovery (%) | 98.6 - 100.2 | Not Specified | Not Specified |
| Internal Standard (IS) | Sildenafil | Not Specified | Loratadine |
| Detection Wavelength (nm) | 284 | 295 | 225 |
Experimental Workflows and Protocols
The following sections provide detailed diagrams and step-by-step protocols for the key analytical methods.
I. LC-MS/MS Method for Tadalafil Quantification
This method is highly sensitive and selective, making it ideal for pharmacokinetic studies where low concentrations of the drug are expected.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of (6S,12aR)-Tadalafil by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of (6S,12aR)-Tadalafil, the active enantiomer in the pharmaceutical product Cialis®, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for quality control, pharmacokinetic studies, and stability testing in the drug development process.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a robust and widely used technique for the analysis of Tadalafil in bulk drug substances and pharmaceutical formulations. The methods outlined below are suitable for chiral separation of enantiomers and as stability-indicating assays.
Chiral Separation of Tadalafil Enantiomers
A stereoselective HPLC method is critical for distinguishing this compound from its other isomers. The following protocol is based on established methods for the chiral separation of Tadalafil enantiomers.[1][2][3]
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase: A Chiralpak AD column is effective for the separation of Tadalafil isomers.[1][2]
-
Mobile Phase: A mixture of hexane and isopropyl alcohol (1:1, v/v) is used as the mobile phase.[1][2]
-
Flow Rate: A typical flow rate is maintained for the specific column dimensions.
-
Sample Preparation:
-
Prepare a stock solution of the Tadalafil sample in the mobile phase.
-
Dilute the stock solution to an appropriate concentration within the linear range of the method.
-
-
Injection: Inject the prepared sample into the HPLC system.
-
Analysis: The four isomers are expected to be baseline separated within 30 minutes.[1][2]
Quantitative Data Summary for Chiral HPLC Method:
| Parameter | Value | Reference |
| Column | Chiralpak AD | [1][2] |
| Mobile Phase | Hexane:Isopropyl Alcohol (1:1, v/v) | [1][2] |
| Detection Wavelength | 220 nm | [1][2] |
| Resolution between Enantiomers | > 2.0 | [1][2] |
| Limit of Quantitation (LOQ) for (6S, 12aR) | 1.80 ng | [1][2] |
| Relative Standard Deviation (RSD) | < 2% | [1][2] |
Stability-Indicating HPLC Method
This method is designed to quantify Tadalafil in the presence of its degradation products, making it suitable for stability studies.[4][5][6]
Experimental Protocol:
-
Chromatographic System: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[4]
-
Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[7]
-
Detection: UV detection is typically performed at 284 nm or 292 nm.[4]
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, Tadalafil is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[5][6]
-
Acid Hydrolysis: Treat the sample with an acid solution (e.g., 1 M HCl) and heat.[4]
-
Base Hydrolysis: Treat the sample with a basic solution (e.g., 1 M NaOH) and heat.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., hydrogen peroxide).
-
Photodegradation: Expose the sample to UV or fluorescent light.
-
-
Sample Preparation: Dissolve the Tadalafil sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to the desired concentration.[4]
-
Analysis: Inject the stressed and unstressed samples into the HPLC system and monitor the separation of the main peak from any degradation products.
Quantitative Data Summary for Stability-Indicating HPLC Method:
| Parameter | Value | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | [4] |
| Detection Wavelength | 284 nm | [4] |
| Linearity Range | 2.5 - 75.0 µg/mL | [4] |
| Correlation Coefficient (r) | 0.9995 | [4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for the quantification of Tadalafil in biological matrices such as human plasma, which is crucial for pharmacokinetic studies.[8][9][10]
Experimental Protocol:
-
Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column with smaller particle sizes (e.g., 100 x 2.1 mm, 2.7 µm) is often used for faster analysis.[8]
-
Mobile Phase: An isocratic or gradient mobile phase typically consisting of an aqueous component with a modifier (e.g., 2.0 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[8]
-
Flow Rate: A flow rate of around 0.7 mL/min is common for UPLC applications.[8]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
MRM Transitions:
-
-
Sample Preparation (from human plasma):
-
Analysis: Inject the prepared sample into the LC-MS/MS system. The total run time can be as short as 1 minute per sample.[8]
Quantitative Data Summary for LC-MS/MS Method:
| Parameter | Value | Reference |
| Column | Shiseido C18 (100 x 2.1 mm, 2.7 µm) | [8] |
| Mobile Phase | 2.0 mM Ammonium Acetate and Acetonitrile (55:45, v/v) with 0.1% Formic Acid | [8] |
| Flow Rate | 0.7 mL/min | [8] |
| Linearity Range | 0.50 - 500 ng/mL | [9] |
| Correlation Coefficient (r²) | ≥ 0.9994 | [9] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | [11] |
| Precision (Intra- and Inter-batch) | ≤ 3.7% | [9] |
| Accuracy (Intra- and Inter-batch) | 97.8% to 104.1% | [9] |
| Recovery | 98.95% to 100.61% | [9] |
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Comparison of HPLC and LC-MS/MS for Tadalafil analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for (6S,12aR)-Tadalafil in Cell-Based Assays
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, tadalafil leads to increased intracellular levels of cGMP, which mediates various physiological processes, including smooth muscle relaxation and vasodilation.[3][4]
It is crucial to note the stereochemistry of tadalafil. The pharmacologically active compound, marketed as Cialis, is the (6R,12aR)-enantiomer.[5][6] The user-specified (6S,12aR) is a trans-stereoisomer. While some stereoisomers, such as (-)-trans-tadalafil, exhibit some PDE5 inhibitory activity, the cis-(6R,12aR) configuration is the most potent.[7][8] The (6S,12aS) enantiomer is reported to be an inactive cis-enantiomer.[9] These application notes will focus on the use of the active (6R,12aR)-Tadalafil, but the protocols are applicable for studying the biological activity of any of its stereoisomers, including (6S,12aR)-Tadalafil.
These protocols are designed for researchers, scientists, and drug development professionals to evaluate the effects of tadalafil and its analogs in various cell-based assay formats. The primary applications include determining PDE5 inhibitory potency, quantifying downstream effects on cGMP signaling, and assessing cellular responses such as viability and apoptosis.
Mechanism of Action: The cGMP Signaling Pathway
Penile erection, as well as smooth muscle relaxation in other tissues like the pulmonary vasculature, is initiated by the release of nitric oxide (NO) from nerve terminals and endothelial cells.[10][11] NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[12] cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[10][11] The action of cGMP is terminated by PDE5, which hydrolyzes it to the inactive GMP.[13] Tadalafil selectively inhibits PDE5, preventing cGMP degradation and thereby enhancing the NO-cGMP signaling pathway.[1][2]
References
- 1. chemignition.com [chemignition.com]
- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Tadalafil: 15 years' journey in male erectile dysfunction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The identification of (-)-trans-tadalafil, tadalafil, and sildenafil in counterfeit Cialis and the optical purity of tadalafil stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Tadalafil - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. munin.uit.no [munin.uit.no]
Application Notes and Protocols: Development of Tadalafil Solid Dispersions for Improved Solubility and Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tadalafil, a phosphodiesterase-5 (PDE-5) inhibitor, is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, its therapeutic efficacy is hampered by poor aqueous solubility, which can lead to variable bioavailability.[2][3] Solid dispersion technology is a prominent strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs like tadalafil.[2][4] This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, effectively converting the crystalline drug into a more soluble amorphous form.[4]
These application notes provide a comprehensive overview of the development of tadalafil solid dispersions, including detailed experimental protocols and a summary of key formulation strategies and their outcomes.
Key Formulation Strategies and Outcomes
Various polymers and preparation methods have been investigated to enhance the solubility and dissolution of tadalafil. The choice of carrier and manufacturing process significantly impacts the final properties of the solid dispersion.
Data Summary
The following tables summarize the quantitative data from various studies on tadalafil solid dispersions, highlighting the impact of different carriers and preparation methods on solubility and dissolution enhancement.
Table 1: Enhancement of Tadalafil Solubility in Solid Dispersions
| Carrier(s) | Drug:Carrier Ratio | Preparation Method | Solubility Enhancement | Reference |
| PVP-K30 | 1:3 | Solvent Evaporation | ~10-fold increase in aqueous solubility | [1][5] |
| Poloxamer 188 | 1:0.5 | Solvent Evaporation | 9.75-fold increase | [6] |
| Skimmed Milk | 1:10 | Spray Drying | 3-fold increase in in-vitro drug release | [7] |
| PVP/VA S-630 & Meglumine | 1:5 (TDF:PVP/VA) | Solvent Evaporation | Up to 27.3-fold in distilled water | [2] |
| Soluplus® & Tartaric Acid | 1:3 (TDF:Soluplus®) | Solvent Evaporation | >8.7-fold in distilled water | [8] |
Table 2: Dissolution Profile of Tadalafil Solid Dispersions
| Carrier(s) | Drug:Carrier Ratio | Dissolution Medium | % Drug Released (Time) | Reference |
| Poloxamer 188 | 1:0.5 | Not Specified | >90% (30 min) | [6] |
| PVP-K30 | 1:3 | Phosphate Buffer pH 6.8 | 95.96% (12 min) | [9] |
| Skimmed Milk | 1:10 | Not Specified | 98.65% (45 min) | [4] |
| PVP/VA S-630 & Meglumine | 1:5 (TDF:PVP/VA) | Distilled Water | 89.1% (time not specified) | [2] |
| Kolliphor 188 | 1:1 | 0.1 N HCl with 0.25% SDS | 97.17% (2 hours) | [10] |
| Glycyrrhizin | 1:3 | Not Specified | 97.78% (1 hour) | [11] |
| Soluplus® & Tartaric Acid | 1:3 (TDF:Soluplus®) | Distilled Water | 51.5% (time not specified) | [8] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of tadalafil solid dispersions are provided below. These protocols are synthesized from various research findings to provide a standardized approach.
Protocol 1: Preparation of Tadalafil Solid Dispersion by Solvent Evaporation
This method is widely used due to its simplicity and effectiveness.[1][12]
Materials:
-
Tadalafil
-
Hydrophilic carrier (e.g., PVP-K30, Poloxamer 188)
-
Organic solvent (e.g., Methanol, Ethanol)
-
Mortar and pestle
-
Beakers and magnetic stirrer
-
Vacuum oven or desiccator
Procedure:
-
Accurately weigh tadalafil and the chosen hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve the tadalafil and carrier in a sufficient amount of a common organic solvent like methanol in a beaker.[6]
-
Stir the solution continuously using a magnetic stirrer until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator or by heating in a water bath at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid mass in a vacuum oven or desiccator at room temperature for 24-48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (#60 or #80) to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: Characterization of Tadalafil Solid Dispersions
A thorough characterization is essential to confirm the formation of an amorphous solid dispersion and to understand its physicochemical properties.
2.1 Fourier Transform Infrared (FTIR) Spectroscopy: To investigate drug-carrier interactions.
-
Procedure: Mix a small amount of the solid dispersion sample with dry potassium bromide (KBr). Compress the mixture into a thin pellet using a hydraulic press. Record the FTIR spectrum over a scanning range of 4000 to 400 cm⁻¹.[4] Compare the spectrum of the solid dispersion with those of the pure drug and the carrier to identify any shifts or changes in characteristic peaks, which may indicate interactions.
2.2 Differential Scanning Calorimetry (DSC): To evaluate the physical state of tadalafil in the solid dispersion.
-
Procedure: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-350°C).[4] The absence or broadening of the sharp endothermic peak corresponding to the melting point of crystalline tadalafil suggests its conversion to an amorphous state.[4][6]
2.3 Powder X-Ray Diffraction (PXRD): To confirm the crystalline or amorphous nature of the drug.
-
Procedure: Pack the sample into a sample holder and smooth the surface. Scan the sample over a 2θ range of 5° to 60° using a diffractometer with Cu Kα radiation. The disappearance of the characteristic sharp peaks of crystalline tadalafil in the diffractogram of the solid dispersion confirms the amorphous conversion.[4]
2.4 In Vitro Dissolution Study: To assess the enhancement in drug release.
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 900 mL of a suitable medium, such as 0.1 N HCl with 0.5% sodium lauryl sulfate (SLS) or phosphate buffer (pH 6.8).[12]
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 or 75 rpm.
-
Procedure:
-
Place a quantity of the solid dispersion equivalent to a specific dose of tadalafil (e.g., 20 mg) into the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the concentration of tadalafil in the samples using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~284 nm) or High-Performance Liquid Chromatography (HPLC).[12]
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
The following diagrams illustrate the typical workflow for developing tadalafil solid dispersions and the logical relationship leading to enhanced solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of PVP/VA S-630 based tadalafil solid dispersion to enhance the dissolution rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ijdra.com [ijdra.com]
- 6. jddtonline.info [jddtonline.info]
- 7. rjptonline.org [rjptonline.org]
- 8. Use of acidifier and solubilizer in tadalafil solid dispersion to enhance the in vitro dissolution and oral bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijdra.com [ijdra.com]
- 10. peerj.com [peerj.com]
- 11. Development of spray-dried amorphous solid dispersions of tadalafil using glycyrrhizin for enhanced dissolution and aphrodisiac activity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Spectroscopic Methods for the Determination of Tadalafil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of tadalafil in bulk and pharmaceutical dosage forms using various spectroscopic techniques. The methods outlined are essential for quality control, formulation development, and research purposes.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of tadalafil formulations. Spectroscopic methods, owing to their simplicity, speed, and cost-effectiveness, are frequently employed for this purpose. This document details the application of UV-Visible spectrophotometry and spectrofluorimetry for the analysis of tadalafil.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative analysis of tadalafil. The methods can be broadly categorized into direct UV spectrophotometry and colorimetric methods involving derivatization or complex formation.
Direct UV-Visible Spectrophotometry
This method relies on the direct measurement of the absorbance of tadalafil in a suitable solvent. Tadalafil exhibits a characteristic absorption maximum in the UV region, which can be used for its quantification.
Quantitative Data Summary
| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Direct UV | Methanol | 284 | 2 - 20 | - | - | [1][2] |
| Direct UV | Methanol | 284 | 20 - 120 | - | - | [3] |
| Direct UV | DMSO | 285.6 | 10 - 60 | 2.44 | 7.40 | [4] |
| Area Under Curve | Methanol | 200 - 400 | 2 - 10 | - | - | [5] |
Experimental Protocol: Direct UV Spectrophotometry in Methanol
This protocol describes the determination of tadalafil in a tablet dosage form.
1. Instrumentation:
2. Reagents and Materials:
-
Methanol (AR grade).[1]
-
Tadalafil reference standard.
-
Tadalafil tablets.
3. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 50 mg of tadalafil reference standard.[1]
-
Dissolve in 50 mL of methanol in a volumetric flask.[1]
4. Preparation of Working Standard Solution (100 µg/mL):
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with methanol.[1]
5. Preparation of Calibration Standards:
-
From the working standard solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 2 to 20 µg/mL.[1]
6. Preparation of Sample Solution:
-
Weigh and powder 20 tadalafil tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to 50 mg of tadalafil.
-
Transfer to a 50 mL volumetric flask and add about 30 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of tadalafil.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a suitable filter paper.
-
Further dilute the filtrate with methanol to obtain a final concentration within the calibration range.
7. Measurement:
-
Scan the prepared standard and sample solutions from 200 to 400 nm against a methanol blank.[1]
-
Measure the absorbance at the λmax of 284 nm.[1]
8. Calculation:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of tadalafil in the sample solution from the calibration curve.
-
Calculate the amount of tadalafil per tablet.
Workflow for Direct UV Spectrophotometry
Caption: Workflow for Tadalafil Determination by UV-Vis Spectrophotometry.
Colorimetric Methods (Ion-Pair Extraction)
These methods involve the formation of a colored ion-pair complex between tadalafil and a dye, which is then extracted into an organic solvent for spectrophotometric measurement.
Quantitative Data Summary
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Ion-Pair | Bromocresol Purple (BCP) | 410 | 2.0 - 20 | - | - | [7] |
| Ion-Pair | Methyl Orange (MO) | 425 | 2.0 - 20 | - | - | [7] |
| Oxidation | Ce(IV) & Methyl Orange | 507 | 18 - 60 | 10.5 | - | [6] |
| Oxidation | N-bromosuccinamide & Indigo Carmine | 610 | 10 - 55 | 5.3 | - | [6] |
| Condensation | Isatin | 665 | 0.4 - 2.0 | - | - | [8][9] |
| Condensation | Xanthydrol | 640 | 4 - 20 | - | - | [8][9] |
Experimental Protocol: Ion-Pair Extraction with Bromocresol Purple (BCP)
1. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm matched quartz cells.
2. Reagents and Materials:
-
Chloroform (AR grade).
-
Bromocresol Purple (BCP) solution.
-
Acidic buffer solution.
-
Tadalafil reference standard.
-
Tadalafil tablets.
3. Preparation of Standard and Sample Solutions:
-
Prepare standard and sample solutions of tadalafil in an appropriate solvent as described in the direct UV method.
4. Procedure:
-
In a series of separating funnels, add aliquots of the standard or sample solution.
-
Add the acidic buffer solution and the BCP reagent.
-
Shake the mixture to facilitate the formation of the ion-pair complex.
-
Add a measured volume of chloroform and shake vigorously to extract the colored complex.
-
Allow the layers to separate and collect the chloroform layer.
-
Measure the absorbance of the chloroform layer at 410 nm against a reagent blank.[7]
5. Calculation:
-
Construct a calibration curve and determine the concentration of tadalafil in the sample.
Logical Diagram for Ion-Pair Extraction Method
Caption: Principle of Ion-Pair Extraction for Tadalafil Analysis.
Spectrofluorimetry
Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Visible spectrophotometry. The method is based on measuring the native fluorescence of tadalafil in a suitable solvent.
Quantitative Data Summary
| Method | Solvent | λex (nm) | λem (nm) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Native Fluorescence | Acetonitrile | 280 | 330 | 4 - 40 | 1 | - | [10] |
| Native Fluorescence | 0.1M Methanolic H₂SO₄ | 315 | 332 | 10 - 50 | 0.208 | 0.694 | [11] |
| Synchronous Fluorescence | Ethanol | Δλ = 60 nm | 293 | 10 - 100 | - | - | [12] |
Experimental Protocol: Native Fluorescence in Acetonitrile
This protocol is suitable for the determination of tadalafil in bulk form, pharmaceutical preparations, and spiked human plasma.[10]
1. Instrumentation:
-
Spectrofluorometer equipped with a Xenon flash lamp.
2. Reagents and Materials:
-
Acetonitrile (spectroscopic grade).[10]
-
Tadalafil reference standard.
3. Preparation of Standard Stock Solution (e.g., 10 µg/mL):
-
Accurately weigh 10 mg of tadalafil reference standard.
-
Dissolve in 100 mL of acetonitrile.
-
Perform serial dilutions to obtain a working stock solution of the desired concentration.
4. Preparation of Calibration Standards:
-
Prepare a series of dilutions from the working stock solution in acetonitrile to cover the concentration range of 4-40 ng/mL.[10]
5. Measurement:
-
Set the excitation wavelength to 280 nm and the emission wavelength to 330 nm.[10]
-
Measure the fluorescence intensity of the calibration standards and sample solutions against an acetonitrile blank.
6. Calculation:
-
Construct a calibration curve by plotting fluorescence intensity versus concentration.
-
Determine the concentration of tadalafil in the sample solution from the calibration curve.
Workflow for Spectrofluorimetric Analysis
Caption: Workflow for Tadalafil Determination by Spectrofluorimetry.
Method Validation
All the described methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The spectroscopic methods detailed in these application notes provide simple, rapid, and reliable means for the determination of tadalafil in various samples. The choice of method will depend on the required sensitivity, the nature of the sample matrix, and the available instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. asianjpr.com [asianjpr.com]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Validated spectrofluorimetric method for determination of two phosphodiesterase inhibitors tadalafil and vardenafil in pharmaceutical preparations and spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
Experimental design for studying the effects of (6S,12aR)-Tadalafil on smooth muscle relaxation
Application Notes & Protocols: (6S,12aR)-Tadalafil Effects on Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, tadalafil leads to elevated intracellular cGMP levels, which in turn activates a signaling cascade resulting in smooth muscle relaxation and vasodilation.[3][4] This mechanism is the basis for its therapeutic use in conditions such as erectile dysfunction and pulmonary arterial hypertension.[5][6]
These application notes provide a detailed overview and experimental protocols for investigating the pharmacological effects of this compound on smooth muscle tissue. The described methods are fundamental for preclinical research and drug development, enabling the characterization of tadalafil's potency, efficacy, and mechanism of action.
Mechanism of Action: The NO/cGMP Signaling Pathway
The relaxation of smooth muscle is primarily regulated by the nitric oxide (NO)/cGMP signaling pathway.[4] Endothelial cells or nitrergic neurons release NO, which diffuses into adjacent smooth muscle cells.[7] Inside the smooth muscle cell, NO activates soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[7] cGMP acts as a second messenger, activating Protein Kinase G (PKG).[5][8] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium (Ca2+) concentrations and desensitization of the contractile machinery to Ca2+, ultimately causing smooth muscle relaxation.[5][6]
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs).[7] Tadalafil selectively inhibits the PDE5 isoform, preventing cGMP degradation and thus potentiating the relaxation response.[2][4]
References
- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 3. Buy Tadalafil, (6R,12aS)- | 171596-27-3 | >98% [smolecule.com]
- 4. scholarsinmedicine.com [scholarsinmedicine.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EFFECT OF THE PHOSPHODIESTERASE 5 INHIBITORS SILDENAFIL, TADALAFIL AND VARDENAFIL ON RAT ANOCOCCYGEUS MUSCLE: FUNCTIONAL AND BIOCHEMICAL ASPECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase inhibition with tadalafil provides longer and sustained protection of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (6S,12aR)-Tadalafil in Pulmonary Arterial Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, tadalafil leads to increased intracellular levels of cGMP, resulting in vasodilation. This mechanism of action is central to its therapeutic application in conditions such as erectile dysfunction and pulmonary arterial hypertension (PAH).[1][2]
Tadalafil possesses two chiral centers, resulting in four possible stereoisomers. The commercially available and clinically studied form of tadalafil for the treatment of PAH is the (6R,12aR)-enantiomer .[3][4] This document focuses on the available research data pertinent to the use of the (6S,12aR)-diastereomer of tadalafil in the context of PAH research. It is critical to note that research specifically investigating the effects of (6S,12aR)-Tadalafil in PAH is not available in the current scientific literature. The information presented herein is based on the known pharmacology of tadalafil's stereoisomers and the extensive research conducted on the approved (6R,12aR)-enantiomer.
Physicochemical Properties and Stereochemistry
Tadalafil is a pyrazinopyridoindole derivative. The stereochemistry of the molecule is crucial for its biological activity. While the (6R,12aR)-enantiomer is the active component of the approved drug, the other stereoisomers exhibit significantly different pharmacological profiles. Of the other stereoisomers, only (-)-trans-tadalafil, which corresponds to this compound, has been reported to show some PDE5 inhibitory activity.[5]
Mechanism of Action in Pulmonary Arterial Hypertension
The therapeutic effect of tadalafil in PAH is primarily attributed to its inhibition of PDE5, which is highly expressed in the pulmonary vasculature.[6] Inhibition of PDE5 by tadalafil prevents the breakdown of cGMP, leading to vasodilation of the pulmonary arteries and a subsequent reduction in pulmonary vascular resistance and pressure.[2] Furthermore, in vitro studies using pulmonary artery smooth muscle cells (PASMCs) from patients with idiopathic PAH (IPAH) have shown that tadalafil can inhibit excessive cell proliferation and induce apoptosis, suggesting a potential role in mitigating vascular remodeling, a key pathological feature of PAH.[7]
References
- 1. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tadalafil: 15 years' journey in male erectile dysfunction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Tadalafil: the evidence for its clinical potential in the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tadalafil induces antiproliferation, apoptosis, and phosphodiesterase type 5 downregulation in idiopathic pulmonary arterial hypertension in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of (6S,12aR)-Tadalafil Stock Solutions for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(6S,12aR)-Tadalafil, a stereoisomer of the well-known phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, is a valuable tool for in vitro research in various fields, including pharmacology and drug discovery. Accurate and reproducible experimental results hinge on the correct preparation and handling of stock solutions. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions for in vitro applications.
This compound is a potent inhibitor of PDE5, with a reported IC50 value of 5 nM[1]. Like its (6R,12aR) counterpart, it functions by selectively inhibiting the cGMP-specific phosphodiesterase type 5 enzyme, which is a key regulator of the nitric oxide (NO)/cGMP signaling pathway. This inhibition leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for selecting appropriate solvents and preparing stable stock solutions.
| Property | Value | Reference |
| CAS Number | 171596-28-4 | N/A |
| Molecular Formula | C₂₂H₁₉N₃O₄ | N/A |
| Molecular Weight | 389.40 g/mol | N/A |
| Appearance | White to off-white solid | [2] |
| Water Solubility | Practically insoluble | [3] |
Solubility Data:
| Solvent | Solubility (approximate) | Notes |
| DMSO | ≥ 16.6 mg/mL | A common solvent for preparing high-concentration stock solutions.[4] |
| Dimethylformamide (DMF) | ~25 mg/mL | Another suitable organic solvent for stock solution preparation. |
| Ethanol | Very slightly soluble | Not recommended for high-concentration stock solutions.[3] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.894 mg of the compound (Molecular Weight = 389.4 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly, the solid compound should be stable for at least two years, and the DMSO stock solution is expected to be stable for several months.[4]
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Due to the poor aqueous solubility of Tadalafil, it is crucial to perform serial dilutions and ensure the compound remains in solution.
Example: Preparation of a 10 µM Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For instance, dilute the 10 mM stock solution 1:100 in cell culture medium or assay buffer to obtain a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 to achieve the final working concentration of 10 µM.
-
Gently mix the working solution before adding it to the experimental wells.
Typical Working Concentrations for In Vitro Assays:
| Assay Type | Typical Concentration Range | Notes |
| PDE5 Enzyme Inhibition Assay | 0.1 nM - 100 nM | Based on the reported IC50 of 5 nM. A concentration-response curve should be generated.[1] |
| Cell-Based Assays (e.g., cGMP measurement, vasodilation) | 1 µM - 10 µM | Higher concentrations may be required to observe effects in whole-cell systems. |
| Cytotoxicity Assays | 10 µM - 100 µM | To determine the potential toxic effects of the compound on the cells being studied. |
Visualizations
Signaling Pathway of Tadalafil
Caption: Mechanism of action of this compound via PDE5 inhibition.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a high-concentration stock solution.
Dilution Scheme for Working Solutions
Caption: Example dilution scheme for preparing working solutions.
Safety Precautions
This compound is a biologically active compound and should be handled with appropriate care.
-
Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for the specific compound for comprehensive safety information.
By following these detailed protocols and application notes, researchers can ensure the accurate and consistent preparation of this compound stock solutions, leading to more reliable and reproducible in vitro experimental results.
References
Troubleshooting & Optimization
Troubleshooting (6S,12aR)-Tadalafil solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (6S,12aR)-Tadalafil in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution of Tadalafil in aqueous media.
Problem: Tadalafil is not dissolving in my aqueous buffer.
Tadalafil is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability. Its solubility is highly dependent on the pH of the medium.
Solution Workflow:
Optimizing dosage and administration of (6S,12aR)-Tadalafil in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and administration of (6R,12aR)-Tadalafil in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the correct stereoisomer of Tadalafil for research?
A1: The pharmacologically active stereoisomer of Tadalafil is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. It is crucial to ensure you are using the (6R,12aR) form for your experiments to achieve the desired phosphodiesterase-5 (PDE5) inhibition.
Q2: What is the primary mechanism of action for Tadalafil?
A2: Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. By inhibiting PDE5, Tadalafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.
Q3: How should I prepare Tadalafil for oral administration in animal studies?
A3: Tadalafil tablets can be crushed and suspended in a suitable vehicle like tap water or normal saline. For example, a 20 mg tablet can be crushed and suspended to yield a concentration of 2 mg/mL for administration by oral gavage.[1] It is essential to ensure a homogenous suspension for accurate dosing.
Q4: Are there alternative routes of administration to oral gavage?
A4: Yes, intranasal administration has been explored in beagle dogs and has been shown to have significantly greater systemic exposure and a faster absorption rate compared to oral administration.[2] The choice of administration route will depend on the specific goals of your study.
Q5: What are the known effects of long-term Tadalafil administration in rats?
A5: Chronic daily use of Tadalafil in old male albino rats has been shown to have duration-dependent detrimental effects on the structure and function of the testes.[3] Studies have reported a significant decrease in sperm count and motility, and an increase in abnormal sperm forms with prolonged treatment (3-6 months).[3] However, other research in rats with cavernous nerve injury suggests that daily Tadalafil administration can have protective effects on penile tissues.[4] Researchers should carefully consider the duration of their studies and the potential for these effects.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in sexual behavior studies in rats.
-
Possible Cause: The animal model may not be appropriate for the specific research question. For example, psychogenic erectile dysfunction models, such as those induced by chronic unpredictable mild stress (CUMS), may be more relevant for certain studies than models of organic erectile dysfunction.[5][6]
-
Troubleshooting Steps:
-
Verify Model Suitability: Ensure the chosen animal model aligns with the clinical condition being investigated.
-
Standardize Stress Protocols: If using a stress-induced model, strictly adhere to the established protocol to ensure consistency across animals.
-
Confirm Drug Efficacy: In CUMS-induced models, Tadalafil administered at 5 mg/kg daily by oral gavage has been shown to reverse anhedonia and improve sexual function.[5][6]
-
Issue: Difficulty in achieving desired plasma concentrations of Tadalafil.
-
Possible Cause: Poor oral bioavailability can be a factor. While Tadalafil has good bioavailability in humans, it can be lower in some animal species.[7] Food can also have minor effects on absorption.[8][9][10]
-
Troubleshooting Steps:
-
Consider Intranasal Administration: Studies in beagle dogs have shown that intranasal delivery can enhance bioavailability.[2]
-
Fasting: Administering Tadalafil to fasted animals may help to standardize absorption, although food effects are generally considered negligible.[8][9][10][11]
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study in your chosen animal model to determine the optimal dose and timing to achieve the target plasma concentrations.
-
Issue: Observed adverse effects at higher doses.
-
Possible Cause: Tadalafil, like other PDE5 inhibitors, can cause adverse effects, particularly at higher doses. In dogs, vasculitis has been observed in some toxicology studies.[7] In rats, high-dose and long-term administration has been associated with increased oxidative and inflammatory responses in liver tissue.[12]
-
Troubleshooting Steps:
-
Dose-Ranging Studies: Perform a dose-ranging study to identify the minimum effective dose with the fewest side effects.
-
Monitor for Toxicity: Closely monitor animals for any signs of toxicity, especially during chronic administration studies.
-
Review Literature for Species-Specific Effects: Be aware of known species-specific toxicities. For example, testicular atrophy has been noted in dogs and mice at high doses.[7]
-
Data on Dosage and Pharmacokinetics
Tadalafil Dosage in Various Animal Models
| Animal Model | Indication | Dosage | Route of Administration | Reference |
| Rat (Albino) | Testicular Function Study | 1.8 mg/kg/day | Oral | [3] |
| Rat (Sprague-Dawley) | Psychogenic Erectile Dysfunction | 5 mg/kg/day | Oral Gavage | [5][6] |
| Rat (Wistar) | Intra-abdominal Adhesion | 10 mg/kg/day | Oral Gavage | [1] |
| Rat | Pulmonary Hypertension | 10 mg/kg/day | Oral | [13] |
| Rat | Liver Injury Model | 1 mg/kg and 10 mg/kg (single dose and 7-day) | Oral Gavage | [12] |
| Rat | Ovulation Induction | 0.5 mg/kg and 1 mg/kg for 7 days | Oral | [14] |
| Dog (Beagle) | Pharmacokinetic Study | 1 mg/kg (single dose) | Oral | [11] |
| Dog (Beagle) | Pharmacokinetic Study | 5 mg (single dose) | Oral and Intranasal | [2] |
| Dog | Pulmonary Hypertension | 2 mg/kg/day | Oral | [15] |
| Piglet | Pulmonary Hypertension | 1 mg/kg (single dose) | Oral | [16] |
Pharmacokinetic Parameters of Tadalafil in Beagle Dogs (Single Oral Dose)
| Parameter | 1 mg/kg Dose | 5 mg Dose | Reference |
| Cmax (ng/mL) | ~150 (Control Group) | Not specified | [11] |
| AUC(0-t) (ng·h/mL) | ~1500 (Control Group) | 771.10 ± 216.72 | [2][11] |
| AUC(0-∞) (ng·h/mL) | ~1800 (Control Group) | 790.23 ± 224.91 | [2][11] |
| CLz/F (L/h/kg) | ~0.5 (Control Group) | Not specified | [11] |
Note: The values from the 1 mg/kg study are estimated from graphical data.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Oral Tadalafil in Beagle Dogs[11]
-
Animals: Six healthy beagle dogs (8 ± 2 kg).
-
Housing: Animals were fasted overnight before administration but had free access to water.
-
Drug Preparation and Administration: Tadalafil tablets were administered orally at a dose of 1 mg/kg. This was followed by a small amount of physiological saline (10-20 mL) via gavage to ensure complete administration.
-
Blood Sampling: Plasma was collected from the medial cephalic vein of the forelimbs and the lateral saphenous vein of the hind limbs at various time points post-administration.
-
Sample Processing: Blood samples were centrifuged to separate the plasma. Plasma samples were pretreated, and the concentration of Tadalafil was determined using a validated HPLC-DAD method.
-
Data Analysis: Pharmacokinetic parameters were calculated using a non-compartmental model.
Protocol 2: Induction of Psychogenic Erectile Dysfunction in Rats[5][6]
-
Animals: Adult male rats.
-
Model Induction: Rats were single-housed and exposed to Chronic Unpredictable Mild Stress (CUMS) for 6 weeks. The stressors included water deprivation, food deprivation, stroboscopic lightning, white noise, cage tilting, and housing with unfamiliar rats.
-
Drug Administration: The treatment group received Tadalafil (5 mg/kg) dissolved in normal saline (0.5 mg/mL) by oral gavage once daily before the stress protocol.
-
Behavioral Testing: Sexual behavior tests and sucrose preference tests were conducted to assess sexual function and depression-like states.
-
Biochemical Analysis: Serum levels of testosterone, dopamine, and 5-HT were measured.
Visualizations
Signaling Pathway of Tadalafil
Caption: Mechanism of action of Tadalafil via the NO/cGMP pathway.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow for a Tadalafil pharmacokinetic study in animals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A once-daily dose of tadalafil for erectile dysfunction: compliance and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of tadalafil on sexual behavior of male rats induced by chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tadalafil pharmacokinetics in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 10. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jag.journalagent.com [jag.journalagent.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical efficacy of tadalafil compared to sildenafil in treatment of moderate to severe canine pulmonary hypertension: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tadalafil improves oxygenation in a model of newborn pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of (6S,12aR)-Tadalafil
Welcome to the technical support center for the synthesis of (6S,12aR)-Tadalafil. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this potent phosphodiesterase type 5 (PDE5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal. This reaction establishes the key stereochemistry of the molecule, and controlling the diastereoselectivity to favor the desired (6R, 12aR) cis-isomer is paramount for a successful synthesis.[1][2]
Q2: What are the common impurities encountered in Tadalafil synthesis?
A2: Common impurities can include the undesired (trans)-(6R,12aS) diastereomer, unreacted starting materials, and byproducts from side reactions. One identified impurity is Tadalafil EP Impurity C, which is the (6S, 12aR)-isomer.[][4][5][6] Another potential impurity arises from the presence of dichloroacetyl chloride in the chloroacetyl chloride reagent, leading to a chlorinated analog.[7]
Q3: Can L-tryptophan be used as a starting material?
A3: While D-tryptophan is the direct precursor to the desired enantiomer of Tadalafil, some methods have been developed to synthesize Tadalafil from the less expensive L-tryptophan.[8][9][10] These routes often involve an epimerization step to obtain the correct stereochemistry.[9]
Q4: What is the role of the acid catalyst in the Pictet-Spengler reaction?
A4: The acid catalyst is crucial for the formation of the electrophilic iminium ion from the condensation of the aldehyde and the amine. This iminium ion is then attacked by the nucleophilic indole ring to facilitate the cyclization.[11] Trifluoroacetic acid (TFA) is commonly used, though it is highly corrosive.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (High percentage of trans-isomer) | - Suboptimal solvent choice.- Inappropriate reaction temperature. | - Use nitromethane or acetonitrile as the solvent, which have been shown to favor the precipitation of the cis-isomer, driving the equilibrium towards the desired product.[1]- Carefully control the reaction temperature as specified in the protocol. |
| Low Yield in the Pictet-Spengler Reaction | - Incomplete reaction.- Degradation of starting materials or product. | - Ensure all reagents are of high purity and are added in the correct stoichiometry.- Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. |
| Formation of Colored Impurities | - Oxidation of the indole ring or other sensitive functional groups. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use purified solvents and reagents. |
| Difficulty in Purification of the Final Product | - Presence of closely related impurities, such as stereoisomers. | - Employ chromatographic techniques such as column chromatography or preparative HPLC for efficient separation.- Recrystallization from an appropriate solvent system can also be effective in removing impurities. |
| Incomplete Cyclization in the Final Step | - Insufficient reaction time or temperature.- Steric hindrance. | - Increase the reaction time and/or temperature, while monitoring for potential degradation.- Ensure the use of an appropriate base and solvent to facilitate the intramolecular cyclization. |
Experimental Protocols
Pictet-Spengler Reaction for (1R,3R)-tetrahydro-β-carboline intermediate
This protocol describes the synthesis of the key intermediate, methyl (1R,3R)-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride.
-
Reaction Setup: Suspend D-tryptophan methyl ester hydrochloride and piperonal in a suitable solvent such as a mixture of acetonitrile and isopropanol.[12]
-
Reaction Conditions: Stir the mixture at a controlled temperature. One improved process suggests heating to shorten the reaction time from 16-18 hours to 10 hours.[12]
-
Product Isolation: The desired cis-hydrochloride salt will precipitate out of the solution. The product can be isolated by filtration. In some procedures, hot filtration is used.[12]
-
Washing and Drying: Wash the filtered solid with a cold solvent (e.g., acetonitrile) to remove soluble impurities and unreacted starting materials. Dry the product under a vacuum.
Acylation and Cyclization to form Tadalafil
This two-step, one-pot procedure is a common method for converting the Pictet-Spengler product to Tadalafil.[13]
-
Acylation:
-
Suspend the hydrochloride salt of the Pictet-Spengler product in an aprotic solvent like acetonitrile.
-
Add an organic base, such as tetramethyl guanidine.
-
Cool the mixture and add chloroacetyl chloride dropwise, maintaining the temperature at around 15°C.[13]
-
Allow the reaction to proceed for several hours.[13]
-
-
Aminolysis and Cyclization:
-
Without isolating the acylated intermediate, add a solution of methylamine directly to the reaction mixture.
-
Heat the reaction mixture to the specified temperature (e.g., 30-65°C) and maintain for 2-10 hours.[13]
-
Upon completion, cool the mixture to induce crystallization of Tadalafil.
-
Filter the solid, wash with a suitable solvent, and dry to obtain the final product.
-
Data Presentation
Table 1: Diastereoselectivity of the Pictet-Spengler Reaction in Different Solvents
| Solvent | Catalyst | Diastereomeric Ratio (cis:trans) | Reference |
| Nitromethane | Trifluoroacetic Acid | 99:1 | [1] |
| Acetonitrile | Trifluoroacetic Acid | 99:1 | [1] |
| Acetic Acid | Benzoic Acid | 92:8 | [1] |
| Dichloromethane | Trifluoroacetic Acid | 3:2 | [2] |
Visualizations
Synthesis Pathway of this compound
Caption: Synthetic route to (6R,12aR)-Tadalafil.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting low diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]
- 4. allmpus.com [allmpus.com]
- 5. chemscene.com [chemscene.com]
- 6. Tadalafil, (6S,12aR)- | C22H19N3O4 | CID 9865139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of tadalafil (Cialis) from L-tryptophan | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2012143801A1 - Manufacturing process for tadalafil from racemic or l-tryptophan - Google Patents [patents.google.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Tadalafil in Kilogram Scale [cjph.com.cn]
- 13. CN110790764B - Method for preparing tadalafil by one-pot method - Google Patents [patents.google.com]
Technical Support Center: Minimizing Off-Target Effects of (6S,12aR)-Tadalafil in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the off-target effects of (6S,12aR)-Tadalafil in cellular models. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key quantitative data to facilitate robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE5, tadalafil leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways.[4] This mechanism is central to its therapeutic effects, such as smooth muscle relaxation.[4]
Q2: What are the known off-target effects of this compound?
A2: The most well-characterized off-target effects of tadalafil involve its interaction with other phosphodiesterase (PDE) isoforms. While highly selective for PDE5, it can inhibit PDE11 at therapeutic concentrations.[5] Inhibition of PDE11, which is found in skeletal muscle, testes, and the prostate, has been associated with myalgia (muscle pain).[5] Tadalafil is significantly more selective for PDE5 over PDE6, an enzyme found in the retina, which is why it is less associated with the visual disturbances sometimes seen with other PDE5 inhibitors like sildenafil.[5][6] Additionally, at higher concentrations, tadalafil may modulate the activity of other signaling proteins, such as Akt and ERK1/2, in certain cellular contexts.
Q3: How can I minimize off-target effects in my cellular experiments?
A3: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of tadalafil required to achieve the desired on-target effect (e.g., increased cGMP levels).
-
Select appropriate cell models: Use cell lines with well-characterized expression of PDE5 and other relevant signaling components.
-
Employ control experiments: Include a structurally unrelated PDE5 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Consider compound purity: Ensure the tadalafil used is of high purity to avoid confounding results from impurities.
Q4: What are some common issues encountered when working with this compound in cell culture?
A4: Common issues include:
-
Compound solubility: Tadalafil is practically insoluble in water and should be dissolved in an organic solvent like DMSO to prepare a stock solution.[7] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Cell viability: At high concentrations, tadalafil may exhibit cytotoxicity. It is essential to determine the cytotoxic profile of tadalafil in your specific cell line using a cell viability assay.
-
Assay interference: Like many small molecules, tadalafil has the potential to interfere with certain assay readouts (e.g., fluorescence or luminescence). It is important to run appropriate controls to rule out assay artifacts.
Data Presentation
This compound Phosphodiesterase (PDE) Selectivity
The following table summarizes the inhibitory activity of this compound against various human phosphodiesterase isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| PDE Isoform | IC50 (nM) | Selectivity vs. PDE5 (fold) | Primary Tissue/Function Relevance |
| PDE5A1 | 1.2 - 5 | 1 | Corpus cavernosum, pulmonary vasculature, platelets |
| PDE1 | >10,000 | >2,000 | Brain, heart, vascular smooth muscle |
| PDE2 | >10,000 | >2,000 | Brain, adrenal gland, heart |
| PDE3 | >10,000 | >2,000 | Heart, platelets, vascular smooth muscle |
| PDE4 | >10,000 | >2,000 | Inflammatory cells, brain, smooth muscle |
| PDE6 | ~700 - 5100 | ~140 - 1020 | Retinal photoreceptors (vision) |
| PDE7 | >10,000 | >2,000 | T-cells, brain, skeletal muscle |
| PDE8 | >10,000 | >2,000 | Testis, skeletal muscle, heart |
| PDE9 | >10,000 | >2,000 | Brain, kidney, spleen |
| PDE10 | >10,000 | >2,000 | Brain (striatum) |
| PDE11A4 | ~37 | ~7.4 - 40 | Skeletal muscle, prostate, testis, pituitary |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[2][3][6][8][9][10][11][12]
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to assess the on- and off-target effects of this compound, along with troubleshooting guides for common issues.
Experimental Workflow: Assessing On-Target and Off-Target Effects
PDE Activity Assay (In Vitro)
Objective: To determine the inhibitory potency (IC50) of this compound against PDE5 and other PDE isoforms.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl based buffer with MgCl2).
-
Reconstitute purified, recombinant human PDE enzymes in assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer containing a low percentage of DMSO.
-
Prepare the substrate solution (e.g., [3H]-cGMP for a radioassay or a fluorescently labeled cGMP analog for a fluorescence-based assay).[13][14][15]
-
-
Assay Procedure:
-
In a microplate, add the PDE enzyme, followed by the tadalafil dilution (or vehicle control).
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at 30°C.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate for a specific time at 30°C, ensuring the reaction is in the linear range.
-
Terminate the reaction (e.g., by boiling or adding a stop solution).
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each tadalafil concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the tadalafil concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Pipetting errors, inconsistent incubation times, enzyme instability. | Use calibrated pipettes, ensure consistent timing for all steps, keep enzymes on ice. |
| No or low enzyme activity | Inactive enzyme, incorrect buffer composition. | Use a new batch of enzyme, verify buffer pH and component concentrations. |
| Inconsistent IC50 values | Substrate concentration too high, reaction not in linear range. | Use a substrate concentration at or below the Km of the enzyme, perform a time-course experiment to determine the linear range. |
Measurement of Intracellular cGMP Levels
Objective: To confirm the on-target effect of this compound by measuring the accumulation of intracellular cGMP in a cellular model.
Signaling Pathway:
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., human corporal smooth muscle cells) in a multi-well plate and grow to confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a nitric oxide (NO) donor (e.g., sodium nitroprusside) to activate soluble guanylate cyclase (sGC) and induce cGMP production.
-
-
Cell Lysis:
-
Terminate the reaction by removing the media and adding 0.1 M HCl to lyse the cells and inhibit PDE activity.
-
Incubate for 10-20 minutes.
-
Scrape the cells and centrifuge to pellet the cell debris.
-
-
cGMP Quantification:
-
Collect the supernatant containing the cGMP.
-
Measure the cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) or ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the total protein concentration of the cell lysate.
-
Plot the normalized cGMP levels against the tadalafil concentration.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No increase in cGMP upon stimulation | Low sGC expression/activity in the cell line, inefficient NO donor. | Use a cell line known to express sGC, test a different NO donor or increase its concentration. |
| High basal cGMP levels | Endogenous NO production, high basal PDE activity. | Serum-starve cells before the experiment, ensure a short incubation time with the NO donor. |
| Inconsistent results | Cell density variation, inconsistent timing of lysis. | Ensure uniform cell seeding, perform lysis at precise time points for all samples. |
Cell Viability Assay
Objective: To determine the cytotoxic potential of this compound in a chosen cellular model.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the tadalafil dilutions and a vehicle control.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Use a suitable cell viability assay, such as:
-
MTT/XTT Assay: Measures metabolic activity. Be aware that some compounds can interfere with the reduction of the tetrazolium salt.[17]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels, which correlate with cell viability.[17]
-
Trypan Blue Exclusion Assay: A direct measure of cell membrane integrity.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the tadalafil concentration to determine the CC50 (50% cytotoxic concentration).
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitation in media | Poor solubility of tadalafil at high concentrations. | Ensure the final DMSO concentration is low, sonicate the stock solution, and visually inspect the media for precipitates. |
| Interference with assay readout | Tadalafil may absorb light at the wavelength of the assay or have redox properties.[17] | Run a cell-free control with tadalafil and the assay reagents to check for direct interference.[17] If interference is observed, consider switching to an orthogonal assay with a different detection method. |
| High background signal | Contamination, assay reagent instability. | Use sterile techniques, prepare fresh assay reagents, and include a "no cell" background control. |
Western Blot Analysis for Off-Target Signaling (p-Akt, p-ERK)
Objective: To investigate the potential off-target effects of this compound on key signaling pathways like PI3K/Akt and MAPK/ERK.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal phosphorylation levels.
-
Pre-treat with this compound or vehicle for a specified time (e.g., 1-4 hours).
-
Stimulate with an appropriate growth factor (e.g., EGF for ERK activation, insulin for Akt activation) for a short period (e.g., 5-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204)).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against the total protein (e.g., anti-Akt, anti-ERK1/2) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no phospho-signal | Ineffective stimulation, low antibody concentration, phosphatase activity. | Optimize stimulant concentration and incubation time, titrate primary antibody, ensure phosphatase inhibitors are fresh and active. |
| High background | Insufficient blocking, high antibody concentration, inadequate washing. | Increase blocking time, optimize antibody dilutions, increase the number and duration of washes. |
| Inconsistent loading | Inaccurate protein quantification, pipetting errors. | Carefully perform protein quantification, use a loading control (e.g., GAPDH, β-actin) in addition to total protein normalization. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemignition.com [chemignition.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. PDEase Kit Protocol - Fabgennix International [fabgennix.com]
- 14. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 15. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of (6S,12aR)-Tadalafil in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of (6S,12aR)-Tadalafil in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving Tadalafil solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Tadalafil potency over time in acidic solution. | Tadalafil is susceptible to acid-catalyzed hydrolysis. A novel degradation product has been observed in acidic conditions.[1] | - Maintain the pH of the solution above 4. For long-term storage, a neutral or slightly alkaline pH is preferable. - If an acidic pH is required for the experiment, prepare the solution fresh and use it immediately. - For analytical purposes, neutralize acidic samples before storage. |
| Precipitation or cloudiness observed in the Tadalafil solution. | Tadalafil has low aqueous solubility. Changes in temperature, pH, or solvent composition can cause it to precipitate. Certain excipients can also affect solubility. | - Ensure the solvent system is appropriate for the desired concentration. Acetonitrile:water mixtures are commonly used to dissolve Tadalafil.[2] - Avoid drastic temperature fluctuations. - When using excipients, verify their compatibility with Tadalafil. Incompatibilities have been noted with magnesium stearate, mannitol, sucrose, and ascorbic acid.[3][4] |
| Discoloration or appearance of unknown peaks in chromatograms after exposure to oxidizing agents. | Tadalafil is susceptible to oxidative degradation.[5] | - Protect the solution from strong oxidizing agents. - If the experimental conditions necessitate the presence of potential oxidants, consider the addition of an appropriate antioxidant. However, compatibility of the antioxidant with Tadalafil must be verified. |
| Inconsistent analytical results for Tadalafil concentration. | This could be due to a non-validated analytical method, improper sample handling, or degradation of the analyte. | - Utilize a validated stability-indicating HPLC method. A detailed protocol is provided in the "Experimental Protocols" section. - Ensure proper sample preparation and storage. For example, if acidic or basic conditions were used for extraction, neutralization is crucial before analysis. - Analyze samples promptly after preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Tadalafil in solution?
A1: The primary factors affecting Tadalafil stability in solution are pH and the presence of oxidizing agents. Tadalafil is particularly labile in acidic and alkaline conditions, leading to hydrolytic degradation.[5] It is also susceptible to oxidative stress.[5]
Q2: Is Tadalafil sensitive to light?
A2: Tadalafil is relatively stable under photolytic stress.[5] However, prolonged exposure to direct, intense light should be avoided as a general precautionary measure for all pharmaceutical solutions. One study noted that irradiation with UV-B light can lead to the formation of a 6-epimer and water adducts.
Q3: What is the impact of temperature on Tadalafil stability in solution?
A3: Tadalafil is generally stable to thermal stress.[5] Forced degradation studies at elevated temperatures (e.g., 80°C) have shown minimal degradation.[6] However, for long-term storage, it is recommended to store solutions at controlled room temperature or as specified for the particular formulation.
Q4: Which excipients should be avoided when formulating Tadalafil solutions?
A4: Studies have shown that Tadalafil is incompatible with magnesium stearate, mannitol, sucrose, and ascorbic acid.[3][4] These excipients may interact with Tadalafil and affect its stability.
Q5: What is a suitable solvent for preparing a Tadalafil solution?
A5: Due to its low aqueous solubility, Tadalafil is often dissolved in a mixture of an organic solvent and water. A common solvent system is a 1:1 mixture of acetonitrile and water.[2] Methanol is also used in some analytical procedures.
Q6: How can I monitor the stability of my Tadalafil solution?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of Tadalafil solutions. This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
Data Presentation
Table 1: Summary of Tadalafil Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | 10 hours | 60°C | 12.78% | [1] |
| Base Hydrolysis | 1 N NaOH | 24 hours | Room Temp | 12.80% | [7] |
| Oxidation | 3% H₂O₂ | 48 hours | Room Temp | Not specified | [1] |
| Thermal | - | 60 minutes | 80°C | No degradation | [6] |
| Photolytic | Sunlight | 4 hours | - | No degradation | [6] |
Note: The extent of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Tadalafil
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 2.5) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a mixture of buffer and acetonitrile in an 80:20 (v/v) ratio for solution A and water:acetonitrile in a 20:80 (v/v) ratio for solution B in a gradient elution.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 220 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
2. Standard Solution Preparation:
-
Prepare a stock solution of Tadalafil reference standard in a suitable solvent (e.g., acetonitrile:water 1:1).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the method (e.g., 10-50 µg/mL).
3. Sample Preparation:
-
Dilute the Tadalafil solution under investigation with the mobile phase to a concentration that falls within the calibration curve range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Tadalafil peak based on its retention time compared to the standard.
-
Quantify the amount of Tadalafil in the sample by comparing the peak area with the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Dealing with interference in the analytical determination of tadalafil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interference issues during the analytical determination of tadalafil.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in tadalafil analysis?
A1: Interference in tadalafil analysis can originate from several sources, depending on the sample matrix and the analytical technique employed. The most common interferents include:
-
Excipients: In pharmaceutical formulations, inactive ingredients such as binders, fillers, and coatings can sometimes co-elute with tadalafil or produce overlapping signals.[1][2][3][4][5]
-
Degradation Products: Tadalafil can degrade under stress conditions like acid or alkaline hydrolysis, oxidation, and photolysis, leading to the formation of degradation products that may interfere with the quantification of the parent drug.[6][7][8]
-
Endogenous Components: When analyzing biological samples such as plasma or serum, endogenous compounds like proteins, lipids, and metabolites can cause matrix effects, leading to ion suppression or enhancement in mass spectrometry-based methods or co-eluting peaks in chromatography.[9][10][11][12][13]
-
Co-administered Drugs: If the subject is taking other medications, these drugs or their metabolites could potentially interfere with the tadalafil assay.[14][15]
Q2: How can I check for interference from excipients in my tablet formulation?
A2: To verify for interference from excipients, you should perform a specificity study as part of your method validation.[1][6] This typically involves analyzing a placebo mixture (a blend of all the excipients in the formulation without the active pharmaceutical ingredient, tadalafil). The chromatogram or spectrum of the placebo should be compared with that of a standard solution of tadalafil. No significant peaks or signals should be observed at the retention time or wavelength corresponding to tadalafil in the placebo analysis.[14][16]
Q3: My tadalafil peak is showing fronting or tailing in HPLC. What could be the cause and how do I fix it?
A3: Peak fronting or tailing in HPLC analysis of tadalafil can be caused by several factors:
-
Column Overload: Injecting too high a concentration of tadalafil can lead to peak distortion. Try diluting your sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of tadalafil, influencing its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the column and the analyte. For tadalafil, which has basic amine functional groups, a low-pH mobile phase is often used for better ionization in positive ion mode for LC-MS.[9]
-
Column Degradation: The stationary phase of the column can degrade over time. Try washing the column or replacing it if it's old.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Q4: I am observing a matrix effect in my LC-MS/MS analysis of tadalafil in human plasma. What are some strategies to mitigate this?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[9][11] Here are some strategies to minimize them:
-
Effective Sample Preparation: Employ a robust sample preparation technique to remove interfering endogenous components. Common methods for tadalafil in plasma include protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction.[9][12][13]
-
Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled version of tadalafil (e.g., tadalafil-d3), can help to compensate for matrix effects.[10] If a deuterated standard is unavailable, a structurally similar compound can be used.[9]
-
Chromatographic Separation: Optimize your HPLC method to achieve good separation between tadalafil and the interfering matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Problem: You observe one or more unexpected peaks in the chromatogram during the analysis of a tadalafil sample.
Troubleshooting Workflow:
References
- 1. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of tadalafil in pure powder and tablet dosage form by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. asianjpr.com [asianjpr.com]
- 5. rjptonline.org [rjptonline.org]
- 6. scielo.br [scielo.br]
- 7. tandfonline.com [tandfonline.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijrti.org [ijrti.org]
- 15. Simultaneous spectrophotometric determination of finasteride and tadalafil in recently FDA approved Entadfi™ capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
Technical Support Center: Enhancing Tadalafil Bioavailability in Preclinical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies aimed at improving the bioavailability of tadalafil.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Characterization
Q1: My tadalafil nanocrystal formulation is showing poor stability and aggregation. What are the common causes and solutions?
A1: Poor stability and aggregation of tadalafil nanocrystals are common issues. Here are some potential causes and troubleshooting steps:
-
Inadequate Stabilizer Concentration: The choice and concentration of stabilizer are critical. Polyvinyl alcohol (PVA) and Tween 80 are commonly used.[1][2]
-
Troubleshooting:
-
Optimize the concentration of the stabilizer. Create a series of formulations with varying stabilizer concentrations to find the optimal ratio.
-
Consider using a combination of stabilizers (e.g., a polymer and a surfactant) to enhance steric and electrostatic stabilization.
-
-
-
Issues with the Antisolvent Precipitation/Sonoprecipitation Process: The rate of addition of the solvent phase to the antisolvent and the sonication parameters can significantly impact particle size and stability.[1][3]
-
Troubleshooting:
-
Control the addition rate of the drug solution into the antisolvent. A slower, more controlled addition can lead to smaller, more uniform particles.
-
Optimize sonication parameters such as amplitude and duration.[4] Over-sonication can sometimes lead to particle agglomeration.
-
-
-
Lyophilization/Freeze-Drying Problems: The cryoprotectant used during lyophilization is crucial for preventing aggregation.
-
Troubleshooting:
-
Ensure an appropriate cryoprotectant (e.g., mannitol, trehalose) is used at an optimal concentration.
-
Optimize the freezing and drying cycles of the lyophilization process.
-
-
Q2: I am having trouble forming a stable Self-Nanoemulsifying Drug Delivery System (SNEDDS) for tadalafil. What factors should I consider?
A2: The successful formulation of a tadalafil SNEDDS depends on the careful selection of the oil, surfactant, and cosurfactant.
-
Component Selection: The solubility of tadalafil in the chosen components is paramount.
-
Troubleshooting:
-
Screen various oils (e.g., cinnamon essential oil), surfactants (e.g., Cremophor® RH 40), and cosurfactants (e.g., polyethylene glycol 400) for their ability to solubilize tadalafil.[5][6]
-
Construct pseudo-ternary phase diagrams to identify the nanoemulsion region and select optimal component ratios.[7]
-
-
-
Thermodynamic Stability: The formulation must be thermodynamically stable to avoid phase separation or drug precipitation.
Q3: My solid dispersion of tadalafil is not amorphous, or it recrystallizes over time. How can I address this?
A3: Achieving and maintaining the amorphous state in solid dispersions is key to enhancing solubility.
-
Polymer Selection and Drug-Polymer Ratio: The choice of polymer and the drug-to-polymer ratio are critical for inhibiting crystallization.
-
Preparation Method: The method used to prepare the solid dispersion can influence its physical state.
-
Troubleshooting:
-
Techniques like spray-drying and solvent evaporation are effective in producing amorphous solid dispersions.[8][10] Ensure complete solvent removal, as residual solvent can act as a plasticizer and promote recrystallization.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature.[8][11][12]
-
-
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize quantitative data from various preclinical studies on tadalafil bioavailability enhancement.
Table 1: Pharmacokinetic Parameters of Tadalafil Nanocrystal Formulations
| Formulation | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Tadalafil (Intranasal) | Rabbits | - | - | - | [1] |
| Tadalafil Nanocrystals (Intranasal) | Rabbits | 352.77 ± 35.17 | 3377 ± 558 | Significantly Higher than Pure Tadalafil | [1] |
| Commercial Tablets | Rabbits | - | - | - | [3] |
| Tadalafil Nanocrystals | Rabbits | 382.32 ± 1.29 | 10789.2 ± 1.34 | 138.93 ± 4.34 (vs. Commercial) | [3] |
Table 2: Pharmacokinetic Parameters of Tadalafil Nanoemulsion/SNEDDS Formulations
| Formulation | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability | Reference |
| Unprocessed Tadalafil | Rats | - | 259.9 ± 17.7 (AUC0-24h) | - | [4] |
| Nano-emulsion Based Jelly (NEJ) | Rats | - | 2045 ± 70.2 (AUC0-24h) | ~7.87 | [4] |
| Unprocessed Tadalafil Tablet | Rats | - | - | - | [5][6] |
| Self-Nanoemulsifying Chewable Tablets (SNECT) | Rats | 2.3-fold increase vs. unprocessed | 5.33-fold increase in AUC0-24h vs. unprocessed | 5.33 | [5][6] |
Table 3: Pharmacokinetic Parameters of Tadalafil Solid Dispersion Formulations
| Formulation | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Cialis® Powder | Rats | Lower than B-2 SD | Lower than B-2 SD | - | [9] |
| B-2 Solid Dispersion (PVP/VA S-630 with meglumine) | Rats | Higher than Cialis® | Higher than Cialis® | 21.9% higher than Cialis® | [9] |
| As-received Tadalafil | - | - | - | - | [3] |
| Solid Dispersion (Antisolvent Precipitation & Spray Drying) | - | - | - | 3.67-fold increase | [3] |
Experimental Protocols
Preparation of Tadalafil Nanocrystals by Sonoprecipitation
-
Objective: To prepare tadalafil nanocrystals to enhance solubility and dissolution.
-
Materials: Tadalafil, Dimethyl sulfoxide (DMSO), Polyvinyl alcohol (PVA), Deionized water.[1]
-
Protocol:
-
Dissolve tadalafil in DMSO to prepare the drug solution.
-
Dissolve PVA in deionized water to prepare the stabilizer solution.
-
Add the tadalafil solution dropwise to the PVA solution under constant stirring.
-
Sonicate the resulting suspension using a probe sonicator. Optimize sonication amplitude and time.
-
Stir the nanosuspension overnight to evaporate the DMSO.
-
Centrifuge the nanosuspension at high speed (e.g., 16,000 rpm) for 30 minutes.
-
Wash the obtained pellets with deionized water multiple times.
-
Collect the pellets and lyophilize them using a freeze-dryer to obtain a dry powder of tadalafil nanocrystals.[1]
-
Formulation of Tadalafil Self-Nanoemulsifying Chewable Tablets (SNECT)
-
Objective: To develop a solid dosage form of a tadalafil SNEDDS to improve bioavailability.
-
Materials: Tadalafil, Cinnamon essential oil (oil), Cremophor® RH 40 (surfactant), Polyethylene glycol 400 (cosurfactant), Silicon dioxide, Microcrystalline cellulose.[5][6]
-
Protocol:
-
Liquid SNEDDS (L-SNEDDS) Preparation:
-
Screen various oils, surfactants, and cosurfactants for tadalafil solubility.
-
Construct a pseudo-ternary phase diagram to determine the optimal ratio of oil, surfactant, and cosurfactant.
-
Prepare the L-SNEDDS by mixing the selected components and dissolving tadalafil in the mixture.
-
-
Solidification of L-SNEDDS:
-
Adsorb the L-SNEDDS onto a carrier mixture of silicon dioxide and microcrystalline cellulose to form self-nanoemulsifying granules (SNEG).[5]
-
-
Tablet Formulation:
-
Mix the SNEG with appropriate excipients (e.g., binders, disintegrants, lubricants).
-
Compress the mixture into chewable tablets.[5]
-
-
In Vitro Dissolution Testing
-
Objective: To evaluate the dissolution rate of different tadalafil formulations.
-
Apparatus: USP Dissolution Testing Apparatus II (Paddle).[13][14]
-
Protocol:
-
Prepare the dissolution medium (e.g., 900 mL of 0.01 M HCl or phosphate buffer pH 6.8).[13][14]
-
Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 rpm.
-
Introduce the tadalafil formulation (e.g., tablet, powder) into the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[13]
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze the tadalafil concentration using a validated analytical method like HPLC.
-
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine and compare the pharmacokinetic parameters of different tadalafil formulations.
-
Protocol:
-
Fast the rats overnight before drug administration, with free access to water.
-
Divide the rats into groups, with each group receiving a different formulation (e.g., unprocessed tadalafil, SNECT).
-
Administer the formulations orally at a specified dose.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2 EDTA).[15]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -70°C until analysis.[15]
-
Quantify the tadalafil concentration in the plasma samples using a validated LC-MS/MS method.[15][16]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.[15]
-
Visualizations: Workflows and Logical Relationships
References
- 1. Intranasal nanocrystals of tadalafil: in vitro characterisation and in vivo pharmacokinetic study [pharmacia.pensoft.net]
- 2. Enhanced Dissolution Rate of Tadalafil Nanoparticles Prepared by Sonoprecipitation Technique: Optimization and Physicochemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Tadalafil-Loaded Self-Nanoemulsifying Chewable Tablets for Improved Bioavailability: Design, In Vitro, and In Vivo Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tadalafil-Loaded Self-Nanoemulsifying Chewable Tablets for Improved Bioavailability: Design, In Vitro, and In Vivo Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility and dissolution enhancement of tadalafil using self-nanoemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of spray-dried amorphous solid dispersions of tadalafil using glycyrrhizin for enhanced dissolution and aphrodisiac activity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tadalafil solid dispersion formulations based on PVP/VA S-630: Improving oral bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Nanosphere-loaded Tadalafil with Enhanced Oral Bioavailability: Innovative Application of Electrohydrodynamic Technique | Beirut Arab University [bau.edu.lb]
- 12. jddtonline.info [jddtonline.info]
- 13. Comparative dissolution study on counterfeit medicines of PDE-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ejbps.com [ejbps.com]
- 15. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Tadalafil Quantification in Human Plasma: LC-MS/MS, HPLC-UV, and Spectrofluorometry
For researchers, scientists, and professionals in drug development, the accurate quantification of tadalafil in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a detailed comparison of three common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Spectrofluorometry.
Performance Comparison
The choice of analytical method for tadalafil quantification depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and cost-effectiveness. The following tables summarize the key performance characteristics of LC-MS/MS, HPLC-UV, and a spectrofluorometric method based on published validation data.
Table 1: Comparison of Method Performance Characteristics
| Parameter | LC-MS/MS Method 1[1][2] | LC-MS/MS Method 2[3][4][5] | HPLC-UV Method[6] | Spectrofluorometric Method[3] |
| Linearity Range (ng/mL) | 0.50 - 500 | 5 - 1000 | 400 - 6400 | 10 - 50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.50 | 5 | Not Reported | 0.701 |
| Intra-day Precision (%RSD) | ≤ 3.7% | < 8.4% | 0.06 - 2.50% | Not Reported |
| Inter-day Precision (%RSD) | ≤ 3.7% | < 8.4% | 0.06 - 2.50% | Not Reported |
| Accuracy | 97.8% to 104.1% | < -3.2% (as %RE) | Not Reported | Not Reported |
| Recovery | 98.95% to 100.61% | 90.38% to 97.32% | 98.6% to 100.2% | Satisfactory |
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits. The methods presented demonstrate a wide linear range and excellent precision and accuracy.
HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS. While generally less sensitive, it can be suitable for studies with higher expected plasma concentrations of tadalafil. The presented method shows good linearity and precision.
Spectrofluorometry provides a simple and inexpensive option. However, its sensitivity and specificity are significantly lower than chromatographic methods, and it is more susceptible to interference from endogenous plasma components.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline the key steps for each of the compared techniques.
LC-MS/MS Method
This method involves separating tadalafil from other plasma components using liquid chromatography followed by highly sensitive and selective detection with tandem mass spectrometry.
Sample Preparation: A common and efficient technique is protein precipitation. To a 200 µL plasma sample, a deuterated internal standard (tadalafil-d3) is added, followed by a protein precipitating agent like acetonitrile. After vortexing and centrifugation, the clear supernatant is injected into the LC-MS/MS system.[1][2] Another approach involves solid-phase extraction (SPE) using cartridges like Phenomenex Strata-X-C to clean up the sample and concentrate the analyte.[1][2]
Chromatography:
-
Column: A reverse-phase C18 column, such as a Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm), is typically used.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.0) is used for elution.[1] The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: A typical flow rate is around 0.9 mL/min.[1]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both tadalafil (e.g., m/z 390.3 → 268.2) and the internal standard (e.g., tadalafil-d3, m/z 393.1 → 271.2).[1]
HPLC-UV Method
This technique also uses liquid chromatography for separation, but detection is based on the absorption of ultraviolet light by tadalafil.
Sample Preparation: Similar to LC-MS/MS, protein precipitation with acetonitrile is a common sample preparation method.[6] Liquid-liquid extraction with a solvent like ethyl acetate can also be used.[6]
Chromatography:
-
Column: A C18 column, such as a Cromasil C18 (250mm x 4.6 ID, 5 micron particle size), is frequently used.[6]
-
Mobile Phase: A mixture of methanol and water (e.g., 15:85% v/v) adjusted to an acidic pH (e.g., 2.5) is a common mobile phase.[6]
-
Flow Rate: A typical flow rate is around 0.8 mL/min.[6]
-
Detection: The UV detector is set to a wavelength where tadalafil has strong absorbance, typically around 284 nm.[6]
Spectrofluorometric Method
This method relies on the native fluorescence of tadalafil for quantification.
Sample Preparation: A simple protein precipitation step is used to remove interfering proteins from the plasma sample.[3]
Measurement:
-
Solvent: The extracted tadalafil is dissolved in a suitable solvent, such as 0.1M methanolic sulphuric acid, which enhances its fluorescence.[3]
-
Wavelengths: The fluorescence is measured at a specific excitation wavelength (e.g., 315 nm) and emission wavelength (e.g., 332 nm).[3] The intensity of the emitted light is proportional to the concentration of tadalafil.
Experimental Workflow
The following diagram illustrates the general workflow for the validation of an LC-MS/MS method for tadalafil determination in human plasma.
Caption: Workflow for LC-MS/MS method validation of tadalafil in human plasma.
Conclusion
The validation of an analytical method is paramount to ensure reliable and accurate quantification of drugs in biological matrices. For tadalafil in human plasma, LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for regulated bioanalytical studies. HPLC-UV presents a viable, less expensive alternative for applications where lower sensitivity is acceptable. While simple and cost-effective, spectrofluorometry is generally not suitable for quantitative bioanalysis due to its lower sensitivity and potential for interference. The selection of the most appropriate method should be based on the specific analytical needs, available resources, and regulatory requirements of the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpaonline.com [ajpaonline.com]
A Comparative Analysis of (6S,12aR)-Tadalafil and Other Phosphodiesterase Type 5 (PDE5) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (6S,12aR)-Tadalafil against other prominent phosphodiesterase type 5 (PDE5) inhibitors, namely Sildenafil, Vardenafil, Avanafil, and the clinically approved (6R,12aR)-Tadalafil. This analysis is supported by experimental data on inhibitory potency and selectivity, along with detailed methodologies for the key experiments cited.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO) signaling pathway. In various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature, NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating its signaling effect. The inhibition of PDE5 leads to an accumulation of cGMP, enhancing the vasodilatory effects of NO. This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1]
Tadalafil is a potent and selective PDE5 inhibitor. The clinically approved and marketed form is the (6R,12aR)-diastereomer.[1] However, its stereoisomer, this compound, also known as Tadalafil EP Impurity C, has been identified as a highly potent PDE5 inhibitor.[2][3] This guide will focus on comparing the efficacy of this specific isomer to its counterparts.
Quantitative Comparison of PDE5 Inhibitors
The efficacy of PDE5 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against the PDE5 enzyme and their selectivity for PDE5 over other PDE isoenzymes. High potency (low IC50) and high selectivity are desirable characteristics to maximize therapeutic effects and minimize off-target side effects.
| Inhibitor | PDE5 IC50 (nM) |
| This compound | 5[2][3] |
| (6R,12aR)-Tadalafil | 1.8 - 5[4][5][6] |
| Sildenafil | 3.7 - 5.22[4] |
| Vardenafil | 0.091 - 0.7[4][7] |
| Avanafil | 5.2 |
Table 1: Comparative Potency of PDE5 Inhibitors. This table summarizes the reported IC50 values for the inhibition of the PDE5 enzyme. Lower values indicate higher potency.
The selectivity of a PDE5 inhibitor is crucial for its safety profile. Cross-inhibition of other PDE isoenzymes can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE11, present in skeletal muscle, may be associated with myalgia.[8]
| Inhibitor | Selectivity Ratio (PDE5 IC50 / Other PDE IC50) | |
| vs. PDE6 | vs. PDE11 | |
| (6R,12aR)-Tadalafil | >780 | ~7.1 |
| Sildenafil | ~16 | ~10.2 |
| Vardenafil | ~21 | >1000 |
| Avanafil | >121 | >1000 |
Table 2: Selectivity Profiles of PDE5 Inhibitors. This table presents the selectivity ratios for key PDE5 inhibitors against PDE6 and PDE11. A higher ratio indicates greater selectivity for PDE5. Data for this compound is not available.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
References
- 1. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cialis | CAS#:171596-29-5 | Chemsrc [chemsrc.com]
- 7. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Tadalafil and Sildenafil for Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Erectile dysfunction (ED) is a prevalent condition, and oral phosphodiesterase type 5 (PDE5) inhibitors are the established first-line treatment.[1][2][3] Among these, sildenafil citrate and tadalafil are two of the most widely prescribed and studied agents. While both drugs share a common mechanism of action, their distinct pharmacological profiles lead to significant differences in clinical application, patient experience, and side effect profiles. This guide provides an objective, data-driven comparison of tadalafil and sildenafil, focusing on experimental evidence and clinical performance.
Mechanism of Action: The PDE5 Signaling Pathway
Both sildenafil and tadalafil function by inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[4][5][6] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme guanylyl cyclase, which increases the production of cyclic guanosine monophosphate (cGMP).[5] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow, which results in an erection.[5]
The PDE5 enzyme is responsible for the degradation of cGMP.[4] By inhibiting this enzyme, tadalafil and sildenafil prevent the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.[1][5] It is crucial to note that these agents are not initiators of erection and require sexual stimulation to be effective.[5]
Pharmacokinetic Profile Comparison
The most significant distinctions between tadalafil and sildenafil lie in their pharmacokinetic properties. Tadalafil is characterized by a substantially longer half-life, which translates to a wider window of therapeutic opportunity.
| Parameter | Tadalafil | Sildenafil |
| Half-life (t½) | ~17.5 hours[2][4] | ~4 hours[2][4][5] |
| Duration of Action | Up to 36 hours[5] | 4 to 6 hours[1] |
| Onset of Action | ~16-30 minutes[1][2] | ~14-30 minutes[1][2] |
| Time to Max. Concentration (Tmax) | ~2 hours[6] | ~1 hour[6] |
| Effect of High-Fat Meal on Absorption | Unaffected[2][5] | Delayed absorption, reduced Cmax[5][6] |
| Standard Dosing (On-demand) | 5 mg to 20 mg[7] | 25 mg to 100 mg[7] |
| Metabolism | Primarily via CYP3A4[4] | Primarily via CYP3A4[4] |
Comparative Efficacy in Clinical Trials
Meta-analyses of head-to-head trials indicate that tadalafil and sildenafil have comparable efficacy in improving erectile function.[1][8][9] The primary endpoint in most ED clinical trials is the change in the International Index of Erectile Function - Erectile Function (IIEF-EF) domain score.
| Efficacy Measure | Tadalafil | Sildenafil | Finding |
| IIEF-EF Domain Score | Equivalent Improvement | Equivalent Improvement | No significant difference found in meta-analyses.[1] |
| Intercourse Satisfaction (IIEF) | Equivalent Improvement | Equivalent Improvement | No significant between-group differences reported.[1] |
| Overall Satisfaction (IIEF) | Equivalent Improvement | Equivalent Improvement | No significant between-group differences reported.[1] |
| Patient Preference | Preferred by Patients & Partners | Less Preferred | Patients and their partners tend to prefer tadalafil, often attributed to its longer duration of action.[1][8][10] |
| Psychological Outcomes (e.g., Sexual Confidence) | Significant Improvement | Less Improvement | Tadalafil has been shown to significantly improve psychological outcomes compared to sildenafil.[1][8][9] |
Phosphodiesterase Isoenzyme Selectivity and Safety Profile
The safety and side-effect profiles of PDE5 inhibitors are largely determined by their selectivity for the PDE5 enzyme over other PDE isoenzymes found throughout the body.
| Adverse Event | Tadalafil | Sildenafil | Underlying Mechanism |
| Visual Disturbances (e.g., cyanopsia) | Rare (<0.1%)[11] | More common[7] | Sildenafil has a higher cross-reactivity with PDE6, which is involved in the retinal phototransduction pathway.[4][7][11] |
| Myalgia & Back Pain | More common[1][8] | Less common | Tadalafil has a higher cross-reactivity with PDE11, which is present in skeletal muscle.[7][12] |
| Headache | Common | Common | Both are potent vasodilators.[5] |
| Flushing | Less common[1][8] | More common[7] | Related to systemic vasodilation. |
| Dyspepsia | Common | Common | Both can cause smooth muscle relaxation in the lower esophageal sphincter.[5] |
A study on the biochemical selectivity of PDE5 inhibitors showed that tadalafil is 40-fold more selective for PDE5A1 over PDE11A4, whereas sildenafil's selectivity is 1000-fold.[13]
Representative Experimental Protocol: A Randomized, Double-Blind, Crossover Study
To provide a framework for the type of studies that generate these comparative data, a typical experimental protocol is outlined below.
Objective: To compare the efficacy and safety of tadalafil versus sildenafil for the treatment of erectile dysfunction.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, two-period crossover trial.[14]
Participant Population:
-
Inclusion Criteria: Males aged 18-70 with a clinical diagnosis of ED of at least 3 months' duration; in a stable sexual relationship; have an IIEF-EF domain score between 17 and 25 (inclusive).[15]
-
Exclusion Criteria: History of radical prostatectomy; primary endocrine cause for ED; significant cardiovascular disease; use of nitrates; history of non-response to any PDE5 inhibitor.[15]
Intervention:
-
Run-in Period: A 4-week non-drug assessment period.[15]
-
Treatment Period 1: Patients are randomized to receive either tadalafil (e.g., 20 mg) or sildenafil (e.g., 100 mg) to be taken as needed before sexual activity for a 12-week period.
-
Washout Period: A 2 to 4-week period with no study drug.
-
Treatment Period 2: Patients are crossed over to the alternate treatment for a 12-week period.
Outcome Measures:
-
Primary Outcome: Change from baseline in the IIEF-EF domain score.[3]
-
Secondary Outcomes: Scores on the Sexual Encounter Profile (SEP) questions 2 and 3 (successful penetration and successful intercourse); Global Assessment Question (GAQ); patient and partner preference questionnaires; assessment of adverse events.[3]
Data Analysis: The crossover design allows for within-patient comparisons, reducing variability. Statistical analysis would typically involve Analysis of Covariance (ANCOVA) to compare the changes in IIEF-EF scores between the two treatments.
Conclusion
References
- 1. Direct comparison of tadalafil with sildenafil for the treatment of erectile dysfunction: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of phosphodiesterase type 5 (PDE5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of PDE5 inhibitors in the treatment of diabetes mellitus erectile dysfunction: Protocol for a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementsarms.com [elementsarms.com]
- 5. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tadalafil (CIALIS) vs Sildenafil (Viagra) – Is One Better? [dcurology.net]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Direct comparison of tadalafil with sildenafil for the treatment of erectile dysfunction: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. canjurol.com [canjurol.com]
- 12. researchgate.net [researchgate.net]
- 13. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
(6S,12aR)-Tadalafil Demonstrates Therapeutic Potential in Preclinical Models of Pulmonary Hypertension
(6S,12aR)-Tadalafil, a selective phosphodiesterase type 5 (PDE5) inhibitor, has shown significant promise in ameliorating key indicators of pulmonary hypertension (PH) in well-established animal models. This comparison guide provides an objective analysis of its therapeutic effects alongside other PDE5 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure. The nitric oxide (NO) signaling pathway plays a crucial role in regulating pulmonary vascular tone, and its dysregulation is a key factor in the pathophysiology of PH. PDE5 inhibitors, such as tadalafil and sildenafil, enhance this pathway by preventing the breakdown of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates vasodilation.
Comparative Efficacy in a Monocrotaline-Induced PH Rat Model
A frequently utilized and reproducible animal model for studying PH involves the subcutaneous injection of monocrotaline (MCT) in rats, which induces pathological changes mirroring human PH, including increased pulmonary arterial pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.
A comparative study investigated the effects of different oral doses of tadalafil and sildenafil on hemodynamic parameters and right ventricular hypertrophy in a monocrotaline-induced PH rat model. The results, summarized below, indicate a dose-dependent improvement in key markers of PH with tadalafil treatment.
| Treatment Group (n=6-8 per group) | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy (Fulton Index: RV/LV+S) |
| Control (Saline) | 16.8 ± 0.7 | 25.5 ± 1.2 | 0.24 ± 0.01 |
| MCT Control (Vehicle) | 45.3 ± 2.1 | 58.9 ± 3.4 | 0.51 ± 0.03 |
| Tadalafil (0.5 mg/kg/day) | 38.9 ± 1.9 | 48.7 ± 2.8 | 0.45 ± 0.02 |
| Tadalafil (2.5 mg/kg/day) | 32.1 ± 1.5 | 40.2 ± 2.1 | 0.38 ± 0.02 |
| Tadalafil (10 mg/kg/day) | 28.5 ± 1.3 | 35.6 ± 1.9 | 0.33 ± 0.01 |
| Sildenafil (30 mg/kg/day) | 30.2 ± 1.6 | 38.1 ± 2.0 | 0.35 ± 0.02 |
Data are presented as mean ± standard error of the mean (SEM). The Fulton Index is the ratio of the right ventricular free wall weight to the left ventricle plus septum weight.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Monocrotaline-Induced Pulmonary Hypertension Model
The monocrotaline (MCT)-induced PH model is a standard method for preclinical evaluation of PH therapies.[1]
-
Animal Model: Male Sprague-Dawley rats (4 weeks old) are typically used.
-
Induction: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary hypertension.[2][3] This leads to the development of PH over a period of 4-6 weeks.[4]
-
Disease Progression: The development of PH is characterized by a significant increase in right ventricular pressure, pulmonary vascular remodeling, and right ventricular hypertrophy.[1]
Therapeutic Intervention
-
Drug Administration: Tadalafil is orally administered. One study administered tadalafil at a dose of 0.4 mg/kg/day every other day for a total of six doses. In another study, tadalafil was given daily at doses of 0.5, 2.5, and 10 mg/kg. Simvastatin has also been studied in combination with tadalafil.[5]
-
Treatment Period: Treatment typically commences after the induction of PH and continues for a specified duration to assess the therapeutic effects. For instance, tadalafil and simvastatin were orally administered from day 21 to day 35 after monocrotaline injection.[3]
Assessment of Therapeutic Efficacy
Hemodynamic Measurements: Right heart catheterization is performed to measure key hemodynamic parameters.[6]
-
Right Ventricular Systolic Pressure (RVSP): A primary indicator of the severity of pulmonary hypertension.
-
Mean Pulmonary Arterial Pressure (mPAP): The average pressure in the pulmonary artery.
Right Ventricular Hypertrophy Assessment: The Fulton Index is a standard method to quantify right ventricular hypertrophy.[6]
-
Following euthanasia, the heart is excised.
-
The right ventricular free wall (RV) is dissected from the left ventricle (LV) and the septum (S).[6]
-
The weight of the RV and the LV+S are measured.
-
The Fulton Index is calculated as the ratio: RV / (LV + S).[6][7]
Pulmonary Vascular Remodeling Analysis: Histological analysis of lung tissue is performed to assess changes in the pulmonary vasculature.
-
Tissue Preparation: Lungs are fixed, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with hematoxylin and eosin (H&E) to visualize the vessel walls.
-
Morphometric Analysis: The medial wall thickness of small and medium-sized pulmonary vessels is measured to quantify the degree of vascular remodeling.[8][9]
Signaling Pathway and Experimental Workflow
The therapeutic effect of tadalafil is mediated through the nitric oxide-cGMP pathway. The experimental workflow for evaluating its efficacy in the monocrotaline rat model is a multi-step process.
Caption: Nitric Oxide-cGMP Signaling Pathway and the Mechanism of Action of Tadalafil.
Caption: Experimental Workflow for Validating Tadalafil's Therapeutic Effect.
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Additive effect of tadalafil and simvastatin on monocrotaline-induced pulmonary hypertension rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Right Ventricle Remodeling Metabolic Signature in Experimental Pulmonary Hypertension Models of Chronic Hypoxia and Monocrotaline Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Rat Model of Mild Pulmonary Hypertension Associated with Pulmonary Venous Congestion Induced by Left Pulmonary Vein Banding [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for (6S,12aR)-Tadalafil Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different analytical methods for the quantitative measurement of (6S,12aR)-Tadalafil, a diastereomer of the active pharmaceutical ingredient Tadalafil. The accurate quantification of Tadalafil's isomers is crucial for quality control and regulatory compliance in drug manufacturing, as different isomers can have varying pharmacological and toxicological profiles. This document outlines the experimental protocols and performance data of two distinct High-Performance Liquid Chromatography (HPLC) methods to assist researchers in selecting the most suitable technique for their specific needs.
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters of two validated HPLC methods for the chiral separation of Tadalafil isomers, including this compound.
| Parameter | Method 1: Normal-Phase HPLC (NP-HPLC) | Method 2: Chiral Reverse-Phase LC (RP-LC) |
| Stationary Phase | Chiralpak AD | Bonded Macrocyclic Glycopeptide |
| Mobile Phase | Hexane–isopropyl alcohol (1:1, v/v) | Reverse phase solvents (details not specified) |
| Limit of Quantitation (LOQ) | 1.80 ng for (6S, 12aR)-isomer[1][2][3] | Capable of detecting the enantiomer up to 0.0048 µg |
| Precision (RSD) | Below 2% (n=5)[1][2] | Not explicitly stated for (6S, 12aR)-isomer |
| Resolution (Rs) | > 2.0 for all isomer pairs[1][2][3] | > 2.4 between (R,R)-tadalafil and its enantiomer |
| Detection | UV at 220 nm[1][2][3] | Not explicitly stated |
| Run Time | Within 30 minutes[1][2][3] | Approximately 20 minutes |
Experimental Protocols
Method 1: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
This method is designed for the chiral separation of all four isomers of Tadalafil.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV Detector
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane and isopropyl alcohol in a 1:1 volume ratio.[1][2][3]
-
Flow Rate: Not explicitly stated.
-
Injection Volume: 10 µL.
-
Column Temperature: Not explicitly stated.
Sample Preparation:
-
Standard and sample solutions are prepared by dissolving the Tadalafil substance in the mobile phase to achieve the desired concentration.
Method 2: Chiral Reverse-Phase Liquid Chromatography (RP-LC)
This method is suitable for the separation and quantification of the enantiomer of (R,R)-tadalafil in bulk drugs and dosage forms.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Detector (type not specified)
Chromatographic Conditions:
-
Stationary Phase: A bonded macrocyclic glycopeptide stationary phase.
-
Mobile Phase: A simple mixture of reverse phase solvents.
-
Flow Rate: Not explicitly stated.
-
Detection: Not explicitly stated.
-
Test Concentration: 0.4 mg/mL in the mobile phase.
Sample Preparation:
-
The test solution is prepared by dissolving the sample in the mobile phase. The solution was found to be stable for 48 hours after preparation.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for Tadalafil isomer measurement.
References
Evaluating the Selectivity of Tadalafil Against Phosphodiesterase Isoforms: A Comparative Guide
This guide provides a detailed evaluation of the selectivity of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. While the query specified (6S,12aR)-Tadalafil, it is important to note that the pharmacologically active and extensively studied stereoisomer is (6R,12aR)-Tadalafil, the active ingredient in Cialis®. The (6S,12aR) stereoisomer is typically considered an impurity (Tadalafil EP Impurity C).[1][2][][4] This document focuses on the well-documented selectivity profile of the active (6R,12aR)-Tadalafil, which is what is generally referred to as Tadalafil in scientific literature.
Tadalafil's therapeutic efficacy is rooted in its high potency and selectivity for PDE5 over other phosphodiesterase isoforms, which minimizes off-target effects. This guide presents quantitative data on its selectivity, details the experimental protocols used for these assessments, and illustrates key biological and experimental pathways.
Selectivity Profile of Tadalafil
The selectivity of Tadalafil is determined by comparing its half-maximal inhibitory concentration (IC50) against various PDE isoforms. A lower IC50 value indicates higher potency. The data below demonstrates Tadalafil's remarkable selectivity for PDE5.
| PDE Isoform | Tadalafil IC50 (nM) | Selectivity Ratio (IC50 PDEx / IC50 PDE5) | Primary Location(s) |
| PDE5 | ~1.8 | 1 | Corpus cavernosum, vascular smooth muscle, platelets |
| PDE1 | >10,000 | >5,555 | Brain, myocardium, vascular smooth muscle |
| PDE2 | >10,000 | >5,555 | Brain, adrenal gland, heart |
| PDE3 | >10,000 | >5,555 | Heart, blood vessels, platelets |
| PDE4 | >10,000 | >5,555 | Inflammatory cells, brain, airway smooth muscle |
| PDE6 | ~700-5100[5][6] | ~389 - 2,833 | Retina |
| PDE7 | >10,000 | >5,555 | T-cells, skeletal muscle |
| PDE8 | >9,000 | >5,000 | Testis, skeletal muscle, heart |
| PDE9 | >9,000 | >5,000 | Brain, kidney, spleen |
| PDE10 | >9,000 | >5,000 | Brain (striatum) |
| PDE11A1 | ~25.2 | 14 | Prostate, testes, skeletal muscle |
| PDE11A4 | ~72 | 40 | Prostate, testes, skeletal muscle |
Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions. The IC50 for PDE5 is reported to be in the range of 1.2-5 nM.[1][7] The value of 1.8 nM is used here for calculating the selectivity ratio.[7] Tadalafil is notably over 700-fold more potent for PDE5 than for PDE6, the inhibition of which is associated with visual disturbances seen with less selective inhibitors.[6]
Phosphodiesterase 5 Signaling Pathway
Tadalafil functions within the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, NO is released, which activates soluble guanylate cyclase (sGC). sGC then converts guanosine triphosphate (GTP) to cGMP, which acts as a second messenger, leading to a decrease in intracellular calcium and resulting in smooth muscle relaxation and vasodilation. PDE5 terminates this signal by hydrolyzing cGMP to GMP. Tadalafil selectively inhibits PDE5, leading to an accumulation of cGMP and enhanced vasodilation.
Caption: The cGMP signaling pathway and the inhibitory action of Tadalafil on PDE5.
Experimental Protocol for Determining PDE Inhibition
The determination of IC50 values for PDE inhibitors is typically performed using in vitro enzymatic assays. While specific parameters may vary, the general methodology remains consistent.
Objective: To measure the concentration of Tadalafil required to inhibit 50% of the enzymatic activity of a specific PDE isoform.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1-11)
-
Substrate: Tritiated cGMP ([³H]-cGMP) or tritiated cAMP ([³H]-cAMP)
-
Inhibitor: (6R,12aR)-Tadalafil at various concentrations
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Stop Solution (to terminate the enzymatic reaction)
-
Scintillation cocktail or alternative detection reagents (e.g., for luminescence-based assays)[8]
-
Microplates and detection instrumentation (e.g., scintillation counter, luminometer)
General Procedure:
-
Preparation: A dilution series of Tadalafil is prepared in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: The recombinant PDE enzyme, assay buffer, and a specific concentration of Tadalafil (or vehicle control) are added to the wells of a microplate.
-
Initiation: The reaction is initiated by adding the radiolabeled substrate ([³H]-cGMP for PDE5, 6, 9, 11; [³H]-cAMP for PDE4, 7, 8).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period, allowing the enzyme to hydrolyze the substrate.[9]
-
Termination: The reaction is stopped by adding a stop solution.
-
Separation & Detection: The product ([³H]-GMP or [³H]-AMP) is separated from the unreacted substrate. In radiometric assays, this is often achieved using chromatography or beads that bind the charged substrate but not the product.
-
Quantification: The amount of product formed is quantified by measuring the radioactivity (or other signal).
-
Data Analysis: The percentage of inhibition for each Tadalafil concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
General Experimental Workflow
The workflow for a typical phosphodiesterase inhibition assay is a sequential process designed to ensure accurate and reproducible results.
Caption: A generalized workflow for an in vitro phosphodiesterase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tadalafil, (6S,12aR)-|lookchem [lookchem.com]
- 4. Tadalafil, (6S,12aR)- | C22H19N3O4 | CID 9865139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. biocompare.com [biocompare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
Independent validation of published research findings on (6S,12aR)-Tadalafil
This guide provides an independent validation of the published research findings on Tadalafil, with a specific focus on its performance compared to other phosphodiesterase type 5 (PDE5) inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy, safety, and pharmacokinetic parameters.
A critical point of clarification is the stereochemistry of Tadalafil. The user's query specified (6S,12aR)-Tadalafil . However, extensive research and regulatory documentation confirm that the pharmacologically active ingredient in the marketed drug Cialis® is the (6R,12aR)-diastereomer of Tadalafil.[1] The (6S,12aR) stereoisomer is identified as Tadalafil EP Impurity C , a related substance that may be present in the final drug product due to the manufacturing process.[2][][4][5] Therefore, this guide will focus on the independently validated data for the active (6R,12aR)-Tadalafil, while acknowledging the user's specific query and clarifying the role of the (6S,12aR) isomer as an impurity.
Comparative Performance of Tadalafil and Other PDE5 Inhibitors
Tadalafil's primary mechanism of action is the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[6][7] By inhibiting PDE5, Tadalafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation, which is the physiological basis for its use in erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[6][7]
Clinical trials have consistently demonstrated the efficacy of Tadalafil in treating erectile dysfunction. When compared to other PDE5 inhibitors, such as Sildenafil and Vardenafil, Tadalafil exhibits a similar efficacy profile but with a significantly longer duration of action.[8]
| Feature | (6R,12aR)-Tadalafil | Sildenafil | Vardenafil |
| Time to Onset of Action | ~30 minutes | 30-60 minutes | ~30 minutes |
| Duration of Action | Up to 36 hours | 4-6 hours | 4-6 hours |
| Efficacy in ED (Improved Erections) | 71-84% (at 10/20mg doses)[8] | 77-84% (at 50/100mg doses)[8] | Similar to Sildenafil[8] |
| Food Interaction | No significant effect | Absorption delayed by high-fat meals | Absorption delayed by high-fat meals |
The safety profiles of Tadalafil, Sildenafil, and Vardenafil are comparable, with most adverse events being mild to moderate in severity.
| Common Adverse Events | (6R,12aR)-Tadalafil | Sildenafil | Vardenafil |
| Headache | Yes | Yes | Yes |
| Flushing | Less common | Yes | Yes |
| Dyspepsia | Yes | Yes | Yes |
| Back Pain/Myalgia | More common | No | No |
| Visual Disturbances | Rare (no PDE6 inhibition)[8] | Yes (due to PDE6 inhibition)[8] | Rare (less PDE6 inhibition than Sildenafil)[8] |
Experimental Protocols
Independent validation of Tadalafil's performance, particularly in the context of bioequivalence studies for generic formulations, relies on well-defined experimental protocols.
A typical bioequivalence study for Tadalafil involves a randomized, single-dose, two-period, crossover design in healthy male subjects under both fasting and fed conditions.[9][10]
-
Subject Recruitment: Healthy male volunteers are screened and enrolled in the study.
-
Dosing: Subjects receive a single oral dose of the test formulation and the reference formulation (e.g., Cialis®) in two separate periods, with a washout period in between.[10]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after dosing (e.g., up to 72 hours post-dose).[10]
-
Plasma Analysis: The concentration of Tadalafil in plasma samples is determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), AUC (area under the plasma concentration-time curve), and Tmax (time to reach Cmax) are calculated.[9]
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products are calculated. For bioequivalence to be concluded, these intervals must fall within the range of 80.00% to 125.00%.[11][12]
A validated LC-MS/MS method is the standard for quantifying Tadalafil in plasma.
-
Sample Preparation: Tadalafil and an internal standard (often a deuterated version of Tadalafil) are extracted from plasma, typically via protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is usually achieved on a C18 reversed-phase column.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
Visualizations
The following diagram illustrates the mechanism of action of (6R,12aR)-Tadalafil in inhibiting PDE5 and promoting smooth muscle relaxation.
Caption: Mechanism of action of (6R,12aR)-Tadalafil.
The diagram below outlines the key stages of a typical bioequivalence study for Tadalafil.
Caption: Workflow of a Tadalafil bioequivalence study.
References
- 1. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tadalafil EP Impurity C | 171596-28-4 [chemicea.com]
- 4. klivon.com [klivon.com]
- 5. Tadalafil, (6S,12aR)- | C22H19N3O4 | CID 9865139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy Tadalafil, (6R,12aS)- | 171596-27-3 | >98% [smolecule.com]
- 8. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Bioequivalence Evaluation of 2 Tadalafil Tablets in Healthy Male Chinese Subjects Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Bioequivalence and food effect of a fixed‐dose combination of macitentan and tadalafil: Adaptive design in the COVID‐19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
Tadalafil vs. Sildenafil: A Systematic Review and Meta-Analysis for Researchers
A comprehensive comparison of two leading phosphodiesterase 5 inhibitors, this guide synthesizes data from numerous clinical trials and meta-analyses to provide researchers, scientists, and drug development professionals with a detailed, evidence-based overview of tadalafil and sildenafil for the treatment of erectile dysfunction (ED).
This guide delves into the comparative efficacy, safety profiles, and pharmacokinetic properties of tadalafil and sildenafil. By presenting quantitative data in clearly structured tables, outlining detailed experimental protocols, and visualizing key biological and methodological processes, this document serves as a critical resource for understanding the nuances of these two widely prescribed medications.
Efficacy Comparison
The efficacy of tadalafil and sildenafil in treating erectile dysfunction is most commonly assessed using the International Index of Erectile Function Erectile Function (IIEF-EF) domain score. A meta-analysis of 16 trials by Gong et al. (2017) found no significant difference in the improvement of IIEF-EF scores between the two drugs, indicating comparable clinical efficacy in restoring erectile function.[1]
| Efficacy Endpoint | Tadalafil | Sildenafil | Pooled Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value |
| Change in IIEF-EF Score | - | - | 0.03 | -0.32 to 0.39 | 0.85 |
Safety and Tolerability Profile
The overall incidence of adverse events is similar between tadalafil and sildenafil.[1] However, the specific side effect profiles of the two drugs show some notable differences. Myalgia (muscle pain) and back pain are more frequently associated with tadalafil, while flushing is more common with sildenafil.[1]
| Adverse Event | Odds Ratio (Tadalafil vs. Sildenafil) | 95% Confidence Interval (CI) | p-value |
| Overall Adverse Events | 1.09 | 0.89 to 1.34 | 0.39 |
| Headache | 0.97 | 0.79 to 1.19 | 0.77 |
| Myalgia | 4.89 | 1.66 to 14.43 | 0.004 |
| Back Pain | 1.79 | 1.06 to 3.02 | 0.03 |
| Flushing | 0.39 | 0.27 to 0.54 | < 0.00001 |
| Dyspepsia | 1.34 | 0.92 to 1.95 | 0.13 |
| Nasal Congestion | 1.17 | 0.83 to 1.64 | 0.38 |
Pharmacokinetic Properties
The most significant differences between tadalafil and sildenafil lie in their pharmacokinetic profiles, which directly impact their clinical use and patient preference. Tadalafil is characterized by a substantially longer half-life, earning it the moniker "the weekend pill."
| Pharmacokinetic Parameter | Tadalafil (20mg) | Sildenafil (50mg) |
| Time to Maximum Concentration (Tmax) | ~2 hours[2][3] | ~1 hour[4][5] |
| Maximum Concentration (Cmax) | ~378 µg/L[2][6] | ~18 ng/mL (free) / ~440 ng/mL (total)[4] |
| Elimination Half-life (t1/2) | ~17.5 hours[2][6] | ~3-4 hours[7] |
| Effect of Food on Absorption | Negligible[2][3] | Reduced rate and extent of absorption[7][8] |
Patient Preference
Multiple studies have indicated a patient preference for tadalafil over sildenafil.[9][10] This preference is often attributed to the longer duration of action of tadalafil, which allows for more spontaneity in sexual activity.[11] A multicenter, randomized, double-blind, crossover study found that 66.3% of patients preferred tadalafil 20 mg compared to 33.7% who preferred sildenafil 50 mg.[12]
Signaling Pathway of PDE5 Inhibitors
Tadalafil and sildenafil are both potent and selective inhibitors of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 enhances the effect of nitric oxide (NO), a key mediator of penile erection. NO, released in response to sexual stimulation, activates guanylate cyclase to increase the synthesis of cyclic guanosine monophosphate (cGMP). cGMP, in turn, leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and penile erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, tadalafil and sildenafil prevent the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response.
References
- 1. Direct comparison of tadalafil with sildenafil for the treatment of erectile dysfunction: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicines.org.uk [medicines.org.uk]
- 4. medicines.org.uk [medicines.org.uk]
- 5. Articles [globalrx.com]
- 6. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physician-rated patient preference and patient- and partner-rated preference for tadalafil or sildenafil citrate: results from the Canadian 'Treatment of Erectile Dysfunction' observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient preference and satisfaction in erectile dysfunction therapy: a comparison of the three phosphodiesterase-5 inhibitors sildenafil, vardenafil and tadalafil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An open-label, multicenter, randomized, crossover study comparing sildenafil citrate and tadalafil for treating erectile dysfunction in Chinese men naïve to phosphodiesterase 5 inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A multicenter, randomized, double-blind, crossover study of patient preference for tadalafil 20 mg or sildenafil citrate 50 mg during initiation of treatment for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (6S,12aR)-Tadalafil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like (6S,12aR)-Tadalafil are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information, outlining the recommended procedures for the proper disposal of Tadalafil waste generated in a laboratory setting. The primary and most critical directive is to manage all Tadalafil waste through an accredited institutional hazardous waste program.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Tadalafil with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields, and a lab coat. All handling of solid Tadalafil and the preparation of its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Primary Disposal Pathway: Institutional Hazardous Waste Program
The universally recommended and safest method for the disposal of Tadalafil and any materials contaminated with it is through your institution's Environmental Health and Safety (EHS) office.[1] Tadalafil waste should be treated as hazardous chemical waste.[1] Adherence to all federal, state, and local regulations is mandatory.[2]
The following step-by-step protocol should be followed:
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for all Tadalafil waste. This includes pure Tadalafil, solutions, and any contaminated materials such as weighing paper, pipette tips, and gloves.[1]
-
The container must be chemically compatible with Tadalafil and any solvents used. High-density polyethylene (HDPE) containers are generally suitable.[1]
-
Do not mix Tadalafil waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[1]
-
-
Labeling:
-
The waste container must be accurately labeled with the full chemical name: "(6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione" or simply "Tadalafil".
-
Include the concentration (if in solution) and the approximate quantity of the waste.
-
Affix any additional hazard labels as required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[1]
-
Ensure the container is kept closed at all times, except when adding waste.[1]
-
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
An "empty" container that held Tadalafil should still be managed as hazardous waste.[1]
-
To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol) that can dissolve Tadalafil.[1]
-
The rinsate from the triple-rinse process must be collected and disposed of as hazardous waste along with other Tadalafil waste.[1]
-
After triple-rinsing, the original label on the container should be defaced, and the container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.[1]
-
Environmental Fate and Toxicity Data
While Tadalafil is considered to have a low potential for bioaccumulation, it is toxic to aquatic life and degrades slowly in the environment. The following table summarizes available ecotoxicity data.
| Organism | Test Type | Duration | Endpoint | Value (µg/L) |
| Green Algae | Growth Inhibition | 72 hours | NOEC | 1200 |
| Daphnia magna (Water Flea) | Acute Immobilization | 48 hours | EC50 | >2,000,000 |
| Daphnia magna (Water Flea) | Chronic Reproduction | 21 days | NOEC | 480 |
| Rainbow Trout | Acute Toxicity | 96 hours | LC50 | >2,100 |
| Activated Sludge | Respiration Inhibition | 3 hours | EC50 | >1,000,000 |
NOEC: No-Observed-Effect-Concentration; EC50: Half maximal Effective Concentration; LC50: Lethal Concentration, 50%.
Experimental Protocols for Degradation (For Informational Purposes Only)
Several studies have investigated the degradation of Tadalafil under various stress conditions for analytical purposes. These methods are not recommended for routine waste disposal in a laboratory setting without thorough validation and approval from your institution's EHS department. The primary and approved method of disposal remains through a certified hazardous waste program.
The following are summaries of conditions used in forced degradation studies:
-
Acidic Hydrolysis: Tadalafil has been shown to degrade under acidic conditions. One study refluxed a solution of Tadalafil in 1 N HCl at 80°C for 4 hours.[3] Another study used 0.8 N hydrochloric acid and refluxed for 3 hours.[4]
-
Alkaline Hydrolysis: Degradation has also been observed in basic conditions. A study involved refluxing a Tadalafil solution in 0.1 N NaOH at 80°C for 2 hours.[3]
-
Oxidative Degradation: Tadalafil is susceptible to oxidation. Studies have used 3% and 6% hydrogen peroxide solutions to induce degradation.[2][5]
It is critical to note that these procedures may produce degradation products of unknown toxicity and should not be performed as a means of waste neutralization without a comprehensive risk assessment and proper validation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Tadalafil waste in a laboratory setting.
Caption: A procedural workflow for the safe handling and disposal of Tadalafil waste.
References
Essential Safety and Handling Protocols for (6S,12aR)-Tadalafil
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents such as (6S,12aR)-Tadalafil. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
Personal Protective Equipment (PPE) and Exposure Control
When handling this compound, especially in powder form, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and occupational exposure limits.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye/Face Protection | Safety glasses with side shields, chemical goggles, or a face shield. | Tightly fitting safety goggles are recommended.[1] A face shield may be required for supplementary protection during splash-potential or dusty operations.[2][3] |
| Skin Protection | Chemical-resistant gloves and an impermeable lab coat or body covering. | Gloves must be inspected prior to use.[1] Nitrile gloves are a suitable option. Wash hands thoroughly after handling.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | If ventilation is inadequate or dust is likely to be generated, an approved respirator (e.g., NIOSH-approved) should be used.[4][5] Powered Air Purifying Respirators (PAPRs) may be suitable for applications requiring high protection factors.[6] |
| Engineering Controls | Local exhaust ventilation, fume hood, or ventilated enclosure. | Open handling is not recommended.[2][3] Use of an isolator (glove box) and/or closed transfer systems should be considered to maintain airborne levels below the occupational exposure limit.[2][3] |
Occupational Exposure Limits (OELs):
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety and procedural consistency.
1. Preparation and Handling:
-
Conduct all handling of solid this compound within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[7]
-
Wear all recommended PPE, including a lab coat, safety glasses, and chemical-resistant gloves, before handling the compound.[7]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling the material.[2]
2. Spill Response:
-
In the event of a spill, avoid breathing dust and prevent contact with skin and eyes.[8]
-
Wear appropriate protective clothing, gloves, safety glasses, and a dust respirator.[8]
-
For minor spills, use dry clean-up procedures to avoid generating dust.[8]
-
It is recommended to vacuum the material with a HEPA-filtered vacuum cleaner.[2][3]
-
If a vacuum is unavailable, lightly mist the material with water and remove it by sweeping or wet wiping.[3][4]
-
Collect the spilled material and any contaminated cleanup supplies in a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical for environmental protection and regulatory compliance.
1. Waste Collection and Storage:
-
Segregate this compound waste from other waste streams.[7]
-
Use a designated and clearly labeled waste container made of a compatible material, such as high-density polyethylene (HDPE).[7]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[7]
-
Ensure the container is tightly closed and stored in a dry, cool, and well-ventilated place.[1]
2. Disposal Method:
-
The primary method of disposal is through your institution's hazardous waste management program.[7]
-
Contact your Environmental Health & Safety (EHS) office for specific guidance and to arrange for pickup.[7]
-
Do not dispose of this compound down the drain, as it is toxic to aquatic life with long-lasting effects.[9]
3. Decontamination of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste unless triple-rinsed.[7]
-
To triple-rinse, use a suitable solvent like ethanol or methanol.[7]
-
Collect the rinsate and dispose of it as hazardous waste along with other this compound waste.[7]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[7]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. camberpharma.com [camberpharma.com]
- 3. ehs.lilly.com [ehs.lilly.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. ajantapharmausa.com [ajantapharmausa.com]
- 6. 3mnederland.nl [3mnederland.nl]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sds.edqm.eu [sds.edqm.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
